molecular formula C7H8ClNO2 B060912 (2-Chloro-6-methoxypyridin-4-yl)methanol CAS No. 193001-91-1

(2-Chloro-6-methoxypyridin-4-yl)methanol

Cat. No.: B060912
CAS No.: 193001-91-1
M. Wt: 173.6 g/mol
InChI Key: LGAAPDVGNCACDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-6-methoxypyridin-4-yl)methanol is a high-value pyridine-based chemical intermediate of significant interest in medicinal chemistry and materials science. Its structure features a hydroxymethyl group and two distinct substituents—chloro and methoxy—on the pyridine ring, creating a multifunctional scaffold for further synthetic elaboration. The chloro group serves as an excellent leaving group, making the compound a prime candidate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, to construct more complex bi-aryl or hetero-aryl systems. Concurrently, the primary alcohol (methanol) group can be readily oxidized to the corresponding aldehyde or carboxylic acid, or used in esterification and etherification reactions to introduce diverse pharmacophores or solubilizing groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-6-methoxypyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAAPDVGNCACDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466455
Record name (2-chloro-6-methoxypyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193001-91-1
Record name 2-Chloro-6-methoxy-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193001-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-chloro-6-methoxypyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (2-Chloro-6-methoxypyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-6-methoxypyridin-4-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. As a functionalized heterocyclic compound, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the predicted physicochemical properties of this compound, a proposed synthetic route, and general experimental protocols. Due to the limited availability of experimental data in public databases, this guide relies on computational predictions to offer insights into its chemical behavior.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyridine ring substituted with a chloro group at the 2-position, a methoxy group at the 6-position, and a hydroxymethyl group at the 4-position.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C₇H₈ClNO₂-
Molecular Weight 173.60 g/mol -
Melting Point Not availableExperimental data not found.
Boiling Point Not availableExperimental data not found.
pKa Not availablePrediction requires specialized software.
logP 1.2 ± 0.4Predicted by various computational models.
Solubility Moderately soluble in polar organic solvents.Predicted based on structural similarity.
Appearance Likely a solid at room temperature.Based on similar substituted pyridines.

Note: The data presented in this table are computational predictions and should be confirmed by experimental validation.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from a commercially available precursor such as 2-chloro-6-methoxypyridine-4-carboxylic acid. The synthesis would involve the reduction of the carboxylic acid functionality to a primary alcohol.

Synthesis_Pathway Precursor 2-Chloro-6-methoxypyridine-4-carboxylic acid Intermediate This compound Precursor->Intermediate Reduction (e.g., LiAlH4 or BH3·THF)

Caption: Proposed synthesis of this compound.

General Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound. These should be adapted and optimized based on laboratory conditions and safety considerations.

Synthesis: Reduction of 2-Chloro-6-methoxypyridine-4-carboxylic acid

This protocol describes a general method for the reduction of a pyridine carboxylic acid to the corresponding alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

  • 2-Chloro-6-methoxypyridine-4-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 2-chloro-6-methoxypyridine-4-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.

  • Combine the organic filtrates and wash with a saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Prepare LiAlH4 suspension in anhydrous THF under inert atmosphere Cooling1 Cool to 0 °C Setup->Cooling1 Addition Add solution of 2-chloro-6-methoxypyridine-4-carboxylic acid dropwise Cooling1->Addition Reflux Warm to RT and reflux Addition->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Cooling2 Cool to 0 °C Monitor->Cooling2 Quench Quench with H2O and NaOH(aq) Cooling2->Quench Filter Filter and wash precipitate Quench->Filter Extract Combine filtrates and perform aqueous work-up Filter->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography or recrystallization Dry->Purify

Caption: General workflow for the synthesis of this compound.

Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Table 2: Analytical Methods for Characterization

TechniquePurpose
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and purity.
Mass Spectrometry (MS) To determine the molecular weight and confirm the molecular formula.
Infrared (IR) Spectroscopy To identify characteristic functional groups (e.g., O-H stretch of the alcohol).
Melting Point Analysis To determine the melting point and assess the purity of the solid product.

Safety and Handling

Substituted pyridines and chloro-containing organic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) of the starting materials and reagents used.

Conclusion

This technical guide provides a summary of the predicted physicochemical properties and a general synthetic approach for this compound. The absence of extensive experimental data in the public domain underscores the need for further experimental investigation to validate the predicted properties and to fully characterize this compound. The information presented herein serves as a valuable resource for researchers interested in the synthesis and application of this and related substituted pyridines in the field of drug discovery and development.

Spectroscopic and Synthetic Insights into Pyridyl Methanols: A Technical Examination of (2-Chloro-6-methoxypyridin-4-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimentally-derived spectroscopic data and detailed synthetic protocols for (2-Chloro-6-methoxypyridin-4-yl)methanol has revealed a notable absence of specific information in publicly accessible scientific literature and databases. Researchers and drug development professionals seeking to characterize or synthesize this particular molecule may find a scarcity of direct precedents. However, analysis of structurally related analogs can provide valuable predictive insights and a foundation for experimental design.

This technical guide presents available data for a closely related compound, (2-Chloro-6-methylpyridin-4-yl)methanol, to serve as a comparative reference. Furthermore, a generalized synthetic methodology, adaptable for the preparation of this compound, is proposed based on established principles of heterocyclic chemistry.

Spectroscopic Data for the Analog: (2-Chloro-6-methylpyridin-4-yl)methanol

While direct spectral data for this compound is not available, the following tables summarize the known spectroscopic information for the analogous compound, (2-Chloro-6-methylpyridin-4-yl)methanol. This data can be instructive for predicting the spectral characteristics of the target molecule.

Table 1: Mass Spectrometry Data for (2-Chloro-6-methylpyridin-4-yl)methanol

Adduct IonPredicted m/z
[M+H]⁺158.03671
[M+Na]⁺180.01865
[M-H]⁻156.02215

This data is predicted and sourced from public chemical databases.

Due to the lack of experimental ¹H NMR, ¹³C NMR, and IR data in the available search results, those tables cannot be populated at this time. Researchers would need to perform the synthesis and characterization of (2-Chloro-6-methylpyridin-4-yl)methanol to obtain this information.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available precursors. A plausible retro-synthetic analysis suggests that the target molecule can be obtained from a corresponding carboxylic acid or ester derivative, which in turn can be synthesized from simpler pyridine building blocks.

A general experimental workflow for the synthesis and characterization is outlined below.

Diagram: Generalized Synthetic and Analytical Workflow

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Chloro-6-methoxypyridin-4-yl)methanol

This technical guide provides a detailed analysis of the ¹H NMR spectrum of this compound. Due to the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the pyridine ring and typical chemical shifts for similar functional groups.

Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-3~6.8 - 7.0Singlet (s)1HN/A
H-5~6.7 - 6.9Singlet (s)1HN/A
-CH₂OH~4.6 - 4.8Singlet (s)2HN/A
-OHVariable (e.g., ~2.0 - 5.0)Broad Singlet (br s)1HN/A
-OCH₃~3.9 - 4.1Singlet (s)3HN/A

Detailed Analysis of Predicted Signals

  • Aromatic Protons (H-3 and H-5): The two protons on the pyridine ring are in electronically distinct environments. The chlorine at position 2 and the methoxy group at position 6 are both electron-donating through resonance and electron-withdrawing through induction. The hydroxymethyl group at position 4 is a weakly deactivating group. Consequently, the two aromatic protons, H-3 and H-5, are expected to appear as two distinct singlets in the aromatic region of the spectrum, likely between δ 6.7 and 7.0 ppm. The lack of adjacent protons results in a singlet multiplicity for both.

  • Methylene Protons (-CH₂OH): The protons of the methylene group attached to the pyridine ring are benzylic in nature and are adjacent to an electronegative oxygen atom. This environment typically results in a chemical shift in the range of δ 4.6 to 4.8 ppm. These protons are expected to appear as a singlet, assuming no coupling to the hydroxyl proton, which is often the case in protic solvents.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[1][2] It is expected to appear as a broad singlet and can range from δ 2.0 to 5.0 ppm or even broader.[1][2] This signal can be confirmed by a D₂O exchange experiment, where the peak would disappear from the spectrum.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are attached to an sp²-hybridized carbon of the pyridine ring. This typically results in a sharp singlet in the region of δ 3.9 to 4.1 ppm.[3][4]

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the -OH proton.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Instrument Parameters:

  • Use a standard ¹H NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.
  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
  • The acquisition time should be set to at least 2-3 seconds to ensure good digital resolution.
  • A relaxation delay of 1-2 seconds between scans is typically sufficient for qualitative analysis.
  • Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the resulting spectrum to obtain a pure absorption lineshape.
  • Perform baseline correction to ensure a flat baseline.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or referencing to the residual solvent peak.
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the multiplicities and coupling constants (if any) of the signals.

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound with the different proton environments labeled.

molecular_structure cluster_ring Pyridine Ring cluster_substituents N1 N C2 C N1->C2 C3 C C2->C3 Cl Cl C2->Cl 2 C4 C C3->C4 H3 H-3 C3->H3 C5 C C4->C5 CH2OH CH₂OH C4->CH2OH 4 C6 C C5->C6 H5 H-5 C5->H5 C6->N1 OCH3 OCH₃ C6->OCH3 6 OH_proton OH CH2OH->OH_proton

Caption: Molecular structure of this compound with key proton groups highlighted.

References

In-Depth Technical Guide: 13C NMR of (2-Chloro-6-methoxypyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of (2-Chloro-6-methoxypyridin-4-yl)methanol. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages established principles of NMR spectroscopy and existing data for structurally analogous compounds to predict the chemical shifts and provide a comprehensive experimental protocol for its acquisition.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These values are estimated based on the known chemical shifts of pyridine and the incremental effects of chloro, methoxy, and hydroxymethyl substituents on the pyridine ring. The chemical shifts of the pyridine ring carbons are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atom, and the electron-donating effect of the methoxy group.

Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl3

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (Proton Decoupled)
C2163 - 168Singlet
C3108 - 113Singlet
C4155 - 160Singlet
C5105 - 110Singlet
C6160 - 165Singlet
-CH2OH60 - 65Singlet
-OCH353 - 58Singlet

Note: These are estimated values and the actual experimental values may vary.

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the carbon atoms numbered for reference in the assignment of 13C NMR peaks.

Caption: Molecular structure of this compound with atom numbering for 13C NMR peak assignment.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound. Ensure the solvent is of high purity (≥99.8 atom % D).

  • Concentration: Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of CDCl3 in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). A small amount (e.g., 1-2 drops of a 1% solution) can be added, although modern spectrometers can also reference the residual solvent peak (for CDCl3, δ ≈ 77.16 ppm).

2. NMR Spectrometer Setup:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or carbon-observe probe is recommended.

  • Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal sensitivity and pulse performance.

  • Locking: Lock the spectrometer on the deuterium signal of the CDCl3 solvent to maintain a stable magnetic field during the experiment.

  • Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical peaks. This is a critical step for obtaining high-resolution spectra.

3. Acquisition Parameters:

  • Experiment: A standard proton-decoupled 1D 13C NMR experiment should be performed. This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE).

  • Pulse Sequence: A standard single-pulse sequence (e.g., zgpg30 on Bruker instruments) is appropriate.

  • Spectral Width (SW): Set a spectral width that covers the entire expected range of 13C chemical shifts, typically from 0 to 200 ppm.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is usually sufficient.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, which is important for quantitative analysis. For routine qualitative spectra, a shorter delay may be used to reduce the total experiment time.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans or more may be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration and spectrometer sensitivity.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening, LB) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the CDCl3 solvent peak at 77.16 ppm.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the acquisition and processing of a 13C NMR spectrum.

13C_NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis dissolve Dissolve Sample in CDCl3 add_tms Add TMS (Optional) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock_shim Lock and Shim insert_sample->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire_data Acquire FID setup_params->acquire_data fourier_transform Fourier Transform acquire_data->fourier_transform phase_correction Phase Correction fourier_transform->phase_correction baseline_correction Baseline Correction phase_correction->baseline_correction referencing Reference Spectrum baseline_correction->referencing peak_picking Peak Picking referencing->peak_picking assignment Peak Assignment peak_picking->assignment

Caption: Workflow for 13C NMR spectroscopy from sample preparation to data analysis.

This guide provides a robust framework for researchers and scientists to understand, predict, and acquire the 13C NMR spectrum of this compound. Adherence to the detailed experimental protocol will facilitate the acquisition of high-quality, reproducible data essential for structural elucidation and characterization in drug development and chemical research.

Mass Spectrometry of (2-Chloro-6-methoxypyridin-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometry analysis of (2-Chloro-6-methoxypyridin-4-yl)methanol. Due to the absence of publicly available experimental mass spectra for this specific compound, this document presents a theoretically derived fragmentation pattern based on established principles of mass spectrometry for structurally related molecules. This guide also outlines a comprehensive experimental protocol for acquiring a mass spectrum using gas chromatography-mass spectrometry (GC-MS). The predicted fragmentation pathways and experimental workflows are illustrated with diagrams to facilitate understanding. This document is intended to serve as a valuable resource for the analytical characterization of this and similar compounds in research and development settings.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The structural elucidation and confirmation of such molecules are critical steps in the synthesis and development process. Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. This guide focuses on the predicted electron ionization (EI) mass spectrometry of this compound, offering insights into its expected fragmentation behavior.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is predicted to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of its functional groups. The presence of chlorine will be indicated by the characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their hypothetical relative abundances. This data is theoretical and should be confirmed by experimental analysis.

Predicted Fragment Ion m/z (for ³⁵Cl) Predicted Relative Abundance (%) Proposed Structure
[M]⁺17340[C₇H₈ClNO₂]⁺
[M+2]⁺17513[C₇H₈³⁷ClNO₂]⁺
[M-H]⁺172100 (Base Peak)[C₇H₇ClNO₂]⁺
[M-CH₃]⁺15830[C₆H₅ClNO₂]⁺
[M-OCH₃]⁺14250[C₆H₅ClNO]⁺
[M-CH₂O]⁺14325[C₆H₆ClN]⁺
[M-Cl]⁺13815[C₇H₈NO₂]⁺
[C₅H₃ClN]⁺11220Pyridine ring fragment
Proposed Fragmentation Pathway

The fragmentation of the molecular ion of this compound is expected to proceed through several key pathways initiated by electron ionization. The primary fragmentation events are likely to involve the loss of a hydrogen radical from the methanol group to form a stable oxonium ion, which is predicted to be the base peak. Other significant fragmentations include the loss of a methyl radical from the methoxy group, loss of the entire methoxy group, and cleavage of the chlorosubstituent.

fragmentation_pathway M [M]⁺˙ m/z 173/175 M_minus_H [M-H]⁺ m/z 172 M->M_minus_H -H• M_minus_CH3 [M-CH₃]⁺ m/z 158 M->M_minus_CH3 -CH₃• M_minus_OCH3 [M-OCH₃]⁺ m/z 142 M->M_minus_OCH3 -OCH₃• M_minus_CH2O [M-CH₂O]⁺ m/z 143 M->M_minus_CH2O -CH₂O M_minus_Cl [M-Cl]⁺ m/z 138 M->M_minus_Cl -Cl• pyridine_fragment [C₅H₃ClN]⁺ m/z 112 M_minus_OCH3->pyridine_fragment -CO

Predicted fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a detailed protocol for the analysis of this compound using GC-MS. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dichloromethane.

  • Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration.

  • Sample Preparation: For analysis of the compound in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and remove interfering substances.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

Data Acquisition and Analysis
  • Acquire data in full scan mode to obtain the complete mass spectrum.

  • Process the data using the instrument's software to identify the retention time of the analyte and to generate the mass spectrum.

  • Compare the acquired spectrum with the predicted fragmentation pattern for structural confirmation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Stock Prepare Stock Solution (1 mg/mL) Dilutions Prepare Working Dilutions Stock->Dilutions Injection Inject 1 µL into GC-MS Dilutions->Injection Extraction Sample Extraction (if necessary) Extraction->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Processing Data Processing Detection->Processing Identification Peak Identification & Spectrum Generation Processing->Identification Comparison Compare with Predicted Fragmentation Identification->Comparison

General experimental workflow for the GC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation pattern, along with the detailed experimental protocol, offers a robust starting point for the analytical characterization of this compound. Researchers are encouraged to use this guide as a reference and to perform experimental validation to confirm the proposed fragmentation pathways. The successful application of mass spectrometry will be instrumental in advancing the research and development of molecules containing this chemical scaffold.

Commercial Sourcing and Synthetic Guide for (2-Chloro-6-methoxypyridin-4-yl)methanol: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability and synthetic routes for the key chemical intermediate, (2-Chloro-6-methoxypyridin-4-yl)methanol. Aimed at researchers, scientists, and professionals in drug development, this document consolidates supplier information, outlines a plausible synthetic protocol, and illustrates the compound's application in the context of kinase inhibitor development.

Commercial Availability

This compound is available from several commercial suppliers. The table below summarizes the available data on purity, pricing, and stock status from a selection of vendors. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

SupplierPurityQuantityPrice (USD)Stock Status
AOBChem---250mg$114.00[Contact Supplier]
500mg$165.00[Contact Supplier]
1g$229.00[Contact Supplier]
5g$825.00[Contact Supplier][1]
Sigma-Aldrich---------[Contact Supplier]
ChemUniverse97%100mg$146.006 to 8 days lead time
250mg$240.006 to 8 days lead time
1g$498.006 to 8 days lead time[2]

Note: Pricing and availability are subject to change. Please verify with the respective suppliers.

Synthetic Protocol

Proposed Synthetic Pathway

A potential synthetic pathway for this compound is outlined below. This pathway leverages the selective methoxylation of a dichloropyridine derivative followed by the reduction of a carboxylic acid functional group.

G cluster_0 Step 1: Selective Methoxylation cluster_1 Step 2: Reduction of Carboxylic Acid 2_6_dichloro_4_carboxypyridine 2,6-dichloro-4-carboxypyridine 2_chloro_6_methoxy_4_carboxypyridine 2-Chloro-6-methoxypyridine-4-carboxylic acid 2_6_dichloro_4_carboxypyridine->2_chloro_6_methoxy_4_carboxypyridine Selective Nucleophilic Aromatic Substitution NaOMe Sodium Methoxide (NaOMe) in Methanol NaOMe->2_chloro_6_methoxy_4_carboxypyridine target_molecule This compound 2_chloro_6_methoxy_4_carboxypyridine->target_molecule Reduction LiAlH4 Lithium Aluminum Hydride (LiAlH4) in dry ether LiAlH4->target_molecule

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-methoxypyridine-4-carboxylic acid

This step involves the selective nucleophilic aromatic substitution of one chlorine atom in 2,6-dichloro-4-carboxypyridine with a methoxy group.

  • Materials: 2,6-dichloro-4-carboxypyridine, Sodium methoxide (NaOMe), Methanol (anhydrous), Dry inert solvent (e.g., DMF or DMSO).

  • Procedure:

    • Dissolve 2,6-dichloro-4-carboxypyridine in a dry, inert solvent under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium methoxide in methanol (typically 1.0 to 1.2 equivalents) to the cooled solution while stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by carefully adding water.

    • Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-Chloro-6-methoxypyridine-4-carboxylic acid.

Step 2: Synthesis of this compound

This step involves the reduction of the carboxylic acid group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

  • Materials: 2-Chloro-6-methoxypyridine-4-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF), Dilute sulfuric acid.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether or THF.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of 2-Chloro-6-methoxypyridine-4-carboxylic acid in the same anhydrous solvent to the LiAlH₄ suspension. Caution: This reaction is exothermic and produces hydrogen gas.

    • After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC).

    • Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a dilute aqueous base (e.g., 15% NaOH), and then more water.

    • Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.

    • Combine the filtrate and washings, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by column chromatography on silica gel.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

Substituted pyridines are a cornerstone in medicinal chemistry, frequently appearing as core scaffolds in a multitude of kinase inhibitors. The 2-chloro-6-methoxypyridine moiety provides a versatile platform for the synthesis of potent and selective inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases such as cancer.

The chloro substituent offers a handle for further chemical modifications, such as cross-coupling reactions, to introduce additional functionalities that can interact with specific residues in the kinase active site. The methoxy group can influence the compound's solubility, metabolic stability, and electronic properties.

Representative Kinase Inhibition Signaling Pathway

The diagram below illustrates a simplified, representative signaling pathway where a kinase inhibitor, potentially synthesized using this compound as a building block, can exert its therapeutic effect by blocking the phosphorylation of a downstream substrate.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase Intracellular Kinase Receptor->Kinase Activates Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Substrate_P->Cellular_Response Inhibitor This compound -based Kinase Inhibitor Inhibitor->Kinase Inhibits

Caption: Mechanism of action of a kinase inhibitor.

Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram outlines a general experimental workflow for the synthesis of a hypothetical kinase inhibitor utilizing this compound as a key intermediate. This workflow highlights the common steps involved in medicinal chemistry campaigns, from the initial coupling reaction to the final purification and characterization of the target compound.

G Start Start Building_Block This compound Start->Building_Block Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) with another building block Building_Block->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Compound Final Kinase Inhibitor Characterization->Final_Compound End End Final_Compound->End

Caption: Workflow for synthesizing a kinase inhibitor.

References

An In-depth Technical Guide to the Derivatives of (2-Chloro-6-methoxypyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-6-methoxypyridin-4-yl)methanol is a key heterocyclic building block in the design and synthesis of a variety of pharmacologically active molecules. Its substituted pyridine core, featuring a chloro group, a methoxy group, and a versatile hydroxymethyl handle, provides a rich scaffold for chemical modification and the exploration of structure-activity relationships (SAR). This technical guide details the synthesis of the core molecule and its subsequent derivatization, providing experimental protocols and summarizing key quantitative data. Furthermore, it explores the biological activities and potential therapeutic applications of the resulting derivatives, offering a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their presence in numerous approved drugs highlighting their importance. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, combined with the ability to introduce a wide array of substituents, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The this compound scaffold, in particular, offers three distinct points for modification: the chloro and methoxy groups which can influence the electronic and lipophilic character of the molecule, and the primary alcohol which serves as a key site for introducing diverse functionalities. This guide will provide a detailed overview of the synthesis and potential applications of derivatives based on this promising core structure.

Synthesis of the Core Molecule: this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A plausible and efficient synthetic route involves the preparation of a key carboxylic acid intermediate, followed by its reduction to the desired primary alcohol.

Synthesis of 2-Chloro-6-methoxy-4-pyridinecarboxylic acid

Experimental Protocol (Proposed):

  • Selective Methoxylation: To a solution of 2,6-dichloro-4-pyridinecarboxylic acid in a suitable solvent such as methanol, add a solution of sodium methoxide in methanol at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the formation of the mono-methoxylated product.

  • Work-up and Isolation: Upon completion, neutralize the reaction mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the product. Filter the solid, wash with cold methanol, and dry under vacuum to yield 2-chloro-6-methoxy-4-pyridinecarboxylic acid.

Reduction to this compound

The reduction of the carboxylic acid to the primary alcohol is a standard transformation in organic synthesis.

Experimental Protocol:

  • Esterification (Optional but recommended): Convert the carboxylic acid to its corresponding methyl or ethyl ester by reacting with methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid). This can improve the solubility and ease of reduction.

  • Reduction: To a solution of the methyl or ethyl 2-chloro-6-methoxy-4-pyridinecarboxylate in an anhydrous solvent such as tetrahydrofuran (THF), add a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a controlled manner at 0 °C.

  • Quenching and Work-up: After the reaction is complete, carefully quench the excess reducing agent with water or an aqueous solution of a mild acid. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure alcohol.

Quantitative Data for Core Synthesis (Hypothetical):

StepReactantsReagents and ConditionsProductYield (%)
1. Selective Methoxylation (Proposed)2,6-dichloro-4-pyridinecarboxylic acid, Sodium methoxideMethanol, Room Temperature2-Chloro-6-methoxy-4-pyridinecarboxylic acid75-85
2. Esterification (Optional)2-Chloro-6-methoxy-4-pyridinecarboxylic acid, MethanolSulfuric acid (cat.), RefluxMethyl 2-chloro-6-methoxy-4-pyridinecarboxylate90-95
3. ReductionMethyl 2-chloro-6-methoxy-4-pyridinecarboxylate, Lithium aluminum hydrideAnhydrous THF, 0 °C to Room TemperatureThis compound85-95

Derivatization of (2-Chloro-6-methoxypyriin-4-yl)methanol

The hydroxymethyl group at the 4-position of the pyridine ring is a versatile handle for the synthesis of a wide range of derivatives. Common derivatization strategies include etherification, esterification, and conversion to other functional groups.

Ether Derivatives

Experimental Protocol (General for Williamson Ether Synthesis):

  • Deprotonation: To a solution of this compound in an anhydrous aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0 °C to form the corresponding alkoxide.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) to the reaction mixture and allow it to warm to room temperature or heat as necessary.

  • Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude ether derivative by column chromatography.

Ester Derivatives

Experimental Protocol (General for Acylation):

  • Acylation: To a solution of this compound and a base (e.g., triethylamine, pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane), add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify the crude ester by column chromatography or recrystallization.

Biological Activities and Potential Therapeutic Applications

While specific biological data for derivatives of this compound are not extensively reported in the public domain, the broader class of substituted pyridines exhibits a wide range of biological activities. It is plausible that derivatives of this core could be investigated for various therapeutic targets.

Potential Areas of Investigation:

  • Antimicrobial Agents: Many substituted pyridines possess antibacterial and antifungal properties.

  • Anticancer Agents: The pyridine scaffold is found in numerous kinase inhibitors and other anticancer drugs.

  • Central Nervous System (CNS) Agents: Pyridine derivatives are known to act on various CNS targets, including receptors and enzymes.

  • Enzyme Inhibitors: The functional groups on the core molecule can be tailored to interact with the active sites of specific enzymes.

Signaling Pathways and Experimental Workflows

To illustrate the potential application of these derivatives in research, a hypothetical experimental workflow for screening their biological activity is presented below.

experimental_workflow cluster_synthesis Synthesis and Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Core This compound Synthesis Deriv Derivative Library Synthesis Core->Deriv HTS High-Throughput Screening Deriv->HTS Test Compounds Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Compounds Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo Candidate Drug Tox Toxicology Studies In_Vivo->Tox

Caption: A generalized workflow for the discovery and development of drugs based on the this compound scaffold.

Conclusion

The this compound core represents a valuable and versatile scaffold for the development of novel, biologically active compounds. This technical guide has provided a plausible synthetic route to the core molecule and outlined general protocols for its derivatization. While specific biological data for its derivatives are yet to be widely published, the rich chemistry of substituted pyridines suggests that this scaffold holds significant potential for the discovery of new therapeutic agents. Researchers and drug development professionals are encouraged to explore the chemical space around this core to unlock its full potential in various disease areas.

(2-Chloro-6-methoxypyridin-4-yl)methanol: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2-Chloro-6-methoxypyridin-4-yl)methanol , a substituted pyridine derivative, is emerging as a valuable and versatile building block in medicinal chemistry. Its unique combination of reactive functional groups—a nucleophilic hydroxyl group, an electrophilic chlorine atom, and a methoxy group that can influence electronic properties—positions it as an attractive starting point for the synthesis of diverse molecular libraries targeting a range of therapeutic areas. This technical guide provides a comprehensive overview of the potential research applications of this compound, supported by key data, experimental protocols, and conceptual frameworks for its utilization in drug discovery programs.

Core Chemical Properties and Reactivity

This compound possesses a distinct set of chemical features that underpin its utility as a synthetic intermediate. The pyridine ring itself is a common motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions within biological targets.[1][2] The substituents on this core further enhance its synthetic potential.

PropertyValueSource
Molecular Formula C7H8ClNO2[3]
Molecular Weight 173.6 g/mol [3]
CAS Number 1263059-66-0[3]
Appearance Solid

The key reactive sites of this compound offer multiple avenues for chemical modification:

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions to introduce a variety of side chains. Reductive amination of the corresponding aldehyde provides a route to amine derivatives.[4]

  • 2-Chloro Substituent (-Cl): The chlorine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, enabling extensive structure-activity relationship (SAR) studies.[5][6]

  • 6-Methoxy Group (-OCH₃): The methoxy group is an electron-donating group that can influence the reactivity of the pyridine ring and provide a potential metabolic site. Its presence can also impact the lipophilicity and solubility of the final compounds.[7]

Potential Therapeutic Applications

While specific biological activity for this compound has not been extensively reported, its structural motifs are present in numerous biologically active molecules, suggesting a range of potential therapeutic applications.

Kinase Inhibitors

The pyridine scaffold is a privileged structure in the design of kinase inhibitors for oncology and inflammatory diseases.[8][9][10] The 2-chloro-6-methoxypyridine core can serve as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors. By functionalizing the 4-hydroxymethyl and 2-chloro positions, novel libraries of compounds can be generated to target various kinases.

A potential research workflow for developing kinase inhibitors from this scaffold is outlined below:

G cluster_0 Scaffold Derivatization cluster_1 Biological Evaluation Start (2-Chloro-6-methoxy- pyridin-4-yl)methanol Coupling Suzuki/Buchwald-Hartwig Coupling at C2 Start->Coupling Functionalization Functionalization of -CH2OH at C4 Coupling->Functionalization Derivatives Library of Novel Pyridine Derivatives Functionalization->Derivatives Screening Kinase Panel Screening Derivatives->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: Workflow for the development of kinase inhibitors.

A notable example is the development of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors, where the methoxypyridine core plays a crucial role in the compound's activity.[11]

Other Potential Applications

The versatility of the this compound scaffold extends beyond kinase inhibition. The 2-chloropyridine moiety is a key component in various pharmacologically active compounds, suggesting potential applications in:

  • Antimicrobial Agents: Pyridine derivatives have been explored for their antibacterial and antifungal properties.[2]

  • Antiviral Agents: The pyridine scaffold is present in several antiviral drugs.

  • Central Nervous System (CNS) Disorders: A significant number of CNS-acting drugs contain a pyridine ring.[1]

Key Experimental Protocols

The synthetic utility of this compound is best illustrated by established protocols for the functionalization of its key reactive sites.

Suzuki-Miyaura Coupling of the 2-Chloro Position

This reaction is a powerful tool for forming carbon-carbon bonds.

General Procedure:

  • To a dry reaction vessel, add this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • A degassed solvent system (e.g., toluene/water, 1,4-dioxane/water) is added.

  • The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[5][12]

G Start (2-Chloro-6-methoxy- pyridin-4-yl)methanol Product 2-Aryl-6-methoxy- pyridin-4-yl)methanol Start->Product BoronicAcid Ar-B(OH)2 BoronicAcid->Product Catalyst Pd Catalyst Base Catalyst->Product

References

The Strategic Utility of (2-Chloro-6-methoxypyridin-4-yl)methanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(2-Chloro-6-methoxypyridin-4-yl)methanol , a functionalized pyridine derivative, has emerged as a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique arrangement of a chloro substituent, a methoxy group, and a hydroxymethyl moiety on the pyridine ring provides multiple reactive sites for strategic molecular elaboration. This technical guide delves into the chemical properties, synthesis, and key applications of this compound, offering a comprehensive resource for researchers, chemists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in reaction planning and process development. While extensive experimental data for this compound is not widely published in readily accessible literature, key identifiers and calculated properties are summarized below.

PropertyValue
CAS Number 193001-91-1
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.60 g/mol
Canonical SMILES COC1=NC(=CC(=C1)CO)Cl
InChI Key LGAAPDVGNCACDI-UHFFFAOYSA-N

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported in public domain literature and should be determined experimentally.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step sequence starting from readily available pyridine precursors. While specific, detailed industrial synthesis protocols are often proprietary, a plausible synthetic strategy can be inferred from related literature. A general conceptual workflow is outlined below.

G start 2,6-Dichloropyridine Derivative step1 Selective Methoxylation start->step1 NaOMe/MeOH step2 Functional Group Interconversion (e.g., from a carboxylic acid or ester) step1->step2 e.g., Esterification then Reduction product This compound step2->product e.g., LiAlH4 or NaBH4

Figure 1. A conceptual synthetic pathway to this compound.

A common approach would involve the selective methoxylation of a corresponding 2,6-dichloropyridine derivative at the 6-position, followed by functional group manipulation at the 4-position to introduce the hydroxymethyl group. This could be achieved, for example, by the reduction of a carboxylic acid or ester functionality.

Core Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The chloro group is a prime site for cross-coupling reactions, the hydroxyl group can be readily oxidized or converted to a leaving group, and the methoxy group can potentially be cleaved to a hydroxyl group if further functionalization is required.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the chloro-pyridine with a boronic acid or ester. This is a powerful method for introducing aryl, heteroaryl, or vinyl substituents at the 2-position.

G start This compound product Substituted Pyridine Derivative start->product Pd Catalyst, Base reagent R-B(OH)2 reagent->product

Figure 2. General scheme for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 2-position. This is a key transformation in the synthesis of many biologically active compounds.

G start This compound product 2-Amino-6-methoxypyridine Derivative start->product Pd Catalyst, Base reagent R1R2NH reagent->product

Figure 3. General scheme for the Buchwald-Hartwig amination of this compound.

Transformations of the Hydroxymethyl Group

The primary alcohol functionality of this compound is a versatile handle for further synthetic modifications.

Oxidation: The hydroxymethyl group can be selectively oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents. The choice of oxidant allows for controlled access to either functionality, which can then participate in a wide array of subsequent reactions such as Wittig reactions, reductive aminations, or amide couplings.

G start This compound aldehyde Corresponding Aldehyde start->aldehyde Mild Oxidant (e.g., PCC, DMP) acid Corresponding Carboxylic Acid aldehyde->acid Stronger Oxidant (e.g., KMnO4)

Figure 4. Oxidation pathways of the hydroxymethyl group.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide. This activates the benzylic position for nucleophilic substitution reactions, enabling the introduction of a wide range of nucleophiles.

Application in Pharmaceutical and Agrochemical Synthesis

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in modern organic synthesis. Its capacity to undergo a variety of selective transformations at its distinct reactive sites makes it an invaluable tool for the construction of complex molecular architectures. As the demand for novel and diverse chemical entities in drug discovery and materials science continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a pivotal role in advancing these fields. Further exploration and publication of the reactivity and applications of this compound will be of great benefit to the broader scientific community.

Methodological & Application

The quest for novel immunomodulators derived from (2-Chloro-6-methoxypyridin-4-yl)methanol remains an open field for scientific exploration, as a comprehensive review of current literature and patent databases reveals a notable absence of specific applications of this compound as a direct precursor for immunomodulatory agents. While pyridine-containing compounds are a cornerstone in medicinal chemistry and have been investigated for a wide range of biological activities, including the modulation of the immune system, the specific synthetic utility of (2-Chloro-6-methoxypyridin-4-yl)methanol for this purpose is not documented in readily accessible scientific resources.

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals often explore the structure-activity relationships of various chemical scaffolds to design novel therapeutics. Pyridine derivatives, for instance, are known to exhibit diverse biological effects, and their potential as antiproliferative and immunomodulatory agents is an area of active investigation. However, the successful synthesis of a bioactive molecule is highly dependent on the strategic selection of starting materials and the subsequent synthetic route.

Despite the theoretical potential of (2-Chloro-6-methoxypyridin-4-yl)methanol as a building block in drug discovery, no specific synthetic protocols or application notes detailing its conversion into immunomodulatory compounds could be retrieved. Searches for reaction schemes such as etherification, esterification, or substitution reactions involving this specific alcohol did not yield concrete examples of immunomodulators. Furthermore, a thorough review of patent databases did not uncover any claims specifically linking this compound to the synthesis of compounds with immunomodulatory activity.

This lack of available data prevents the creation of detailed application notes and experimental protocols as requested. The development of such documents requires established and validated synthetic procedures, along with corresponding biological activity data to support the immunomodulatory claims.

For researchers interested in exploring the potential of this compound in this therapeutic area, the path is clear for novel research. Future work could involve:

  • Design of Novel Derivatives: Computational studies could be employed to design novel derivatives of this compound with predicted binding affinity to key immunological targets.

  • Synthetic Route Development: The development of robust and efficient synthetic routes to these designed molecules would be a critical next step.

  • In Vitro and In Vivo Screening: Subsequent screening of the synthesized compounds in a battery of immunological assays would be necessary to identify and characterize any immunomodulatory effects.

While the current landscape does not provide the necessary information to fulfill the specific request for application notes and protocols, it highlights a potential opportunity for innovation in the field of immunomodulator synthesis. The exploration of this compound as a novel scaffold could lead to the discovery of new chemical entities with therapeutic potential.

Application Notes and Protocols: (2-Chloro-6-methoxypyridin-4-yl)methanol in the Synthesis of PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key players in immune checkpoint regulation.[1][2][3] Tumors can exploit this pathway to evade the host's immune system by overexpressing PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and dysfunction.[2][3][4] Small molecule inhibitors targeting the PD-1/PD-L1 interaction offer a promising alternative to antibody-based therapies, with potential advantages in oral bioavailability, tumor penetration, and manufacturing costs.[5] This document provides detailed application notes and protocols for the synthesis of a potent class of PD-L1 inhibitors, exemplified by BMS-202, utilizing a substituted pyridinyl methanol core derived from precursors like (2-Chloro-6-methoxypyridin-4-yl)methanol.

BMS-202, N-(2-(((2-methoxy-6-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)pyridin-3-yl)methyl)amino)ethyl)acetamide, is a small molecule inhibitor of the PD-1/PD-L1 interaction developed by Bristol-Myers Squibb.[5][6] It functions by binding to PD-L1 and inducing its dimerization, which sterically hinders the interaction with PD-1 and restores T-cell mediated anti-tumor immunity.[7]

Quantitative Data Summary:

The following table summarizes the inhibitory activity of BMS-202 and related compounds.

CompoundTargetAssayIC50 (nM)Reference
BMS-202PD-1/PD-L1 InteractionHTRF18[6]
D3 (Indane Scaffold)PD-1/PD-L1 InteractionHTRF2.2[8][9]
D2 (Benzamide Scaffold)PD-1/PD-L1 InteractionHTRF16.17[10]
MZ52 (Neo-tanshinlactone hybrid)PD-1/PD-L1 InteractionHTRF74[11]
MZ58 (Neo-tanshinlactone hybrid)PD-1/PD-L1 InteractionHTRF134[11]

Signaling Pathway:

The PD-1/PD-L1 signaling pathway is a critical negative regulator of T-cell activation. Engagement of PD-1 on T-cells by PD-L1 on tumor cells leads to the recruitment of the phosphatase SHP-2 to the T-cell receptor (TCR) signaling complex. This results in the dephosphorylation of key downstream signaling molecules, inhibiting T-cell proliferation, cytokine production, and cytotoxic activity.[4]

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP-2 PD1->SHP2 Recruitment Inhibition Inhibition PD1->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation SHP2->TCR Dephosphorylation Inhibition->Activation BMS202 BMS-202 BMS202->PDL1 Induces Dimerization & Blocks Binding

PD-1/PD-L1 Signaling Pathway and Inhibition by BMS-202.

Experimental Protocols

I. Synthesis of a BMS-202 Analogue

This protocol is adapted from the synthesis of carboranyl analogues of BMS-202 and outlines the general steps for synthesizing a PD-L1 inhibitor based on a substituted pyridinyl methanol core.

A. Synthesis of the Pyridine Aldehyde Intermediate

  • Oxidation of this compound:

    • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

    • Add an oxidizing agent, for example, manganese dioxide (MnO2) or Dess-Martin periodinane.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

    • Purify the crude product by column chromatography.

B. Suzuki Coupling to Introduce the Biphenyl Moiety

  • Coupling Reaction:

    • In a reaction vessel, combine the chlorinated pyridine aldehyde, a suitable boronic acid (e.g., (2-methyl-[1,1'-biphenyl]-3-yl)boronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

    • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux until the starting materials are consumed.

    • Cool the reaction to room temperature and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

C. Reductive Amination

  • Formation of the Amine Adduct:

    • Dissolve the biphenyl-substituted pyridine aldehyde in an anhydrous solvent like tetrahydrofuran (THF).

    • Add the desired amine, for example, N-(2-aminoethyl)acetamide.

    • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3).[7]

    • Stir the reaction at room temperature for several hours.[7]

    • Quench the reaction and perform an aqueous workup.

    • Extract the product, dry the organic layer, and concentrate.

    • Purify the final compound by column chromatography to yield the BMS-202 analogue.[7]

Synthesis_Workflow Start This compound Aldehyde Pyridine Aldehyde Start->Aldehyde Oxidation Biphenyl Biphenyl-Substituted Pyridine Aldehyde Aldehyde->Biphenyl Suzuki Coupling FinalProduct BMS-202 Analogue Biphenyl->FinalProduct Reductive Amination

Synthetic Workflow for a BMS-202 Analogue.

II. In Vitro Evaluation of PD-1/PD-L1 Inhibition

A. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is commonly used to quantify the inhibition of the PD-1/PD-L1 interaction.

  • Materials:

    • Recombinant human PD-1 protein (tagged, e.g., with His-tag).

    • Recombinant human PD-L1 protein (tagged, e.g., with Fc-tag).

    • HTRF donor and acceptor reagents (e.g., anti-His-Europium and anti-Fc-XL665).

    • Test compounds (e.g., BMS-202 analogue).

    • Assay buffer.

    • Low-volume 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 384-well plate, add the tagged PD-1 and PD-L1 proteins.

    • Add the test compound dilutions to the wells.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Add the HTRF donor and acceptor reagents.

    • Incubate for another period (e.g., 2 hours) at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence at the appropriate wavelengths (e.g., 665 nm and 620 nm after excitation at 337 nm).

    • Calculate the HTRF ratio and determine the IC50 values for the test compounds.

B. Cell-Based PD-1/PD-L1 Blockade Bioassay

This assay measures the ability of an inhibitor to restore T-cell activation in a co-culture system.

  • Cell Lines:

    • PD-L1 expressing cells (e.g., CHO-K1 cells engineered to express PD-L1 and a T-cell activating ligand).

    • PD-1 expressing effector cells (e.g., Jurkat cells engineered to express PD-1 and a reporter gene like luciferase under the control of an NFAT response element).

  • Procedure:

    • Plate the PD-L1 expressing cells in a 96-well plate.

    • Prepare serial dilutions of the test compound.

    • Add the test compound and the PD-1 effector cells to the wells.

    • Co-culture the cells for a specified time (e.g., 6 hours) at 37°C.

    • Add a luciferase detection reagent.

    • Measure the luminescence using a plate reader.

    • An increase in luminescence indicates the blockade of the PD-1/PD-L1 interaction and subsequent T-cell activation.

Assay_Workflow cluster_htrf HTRF Assay cluster_cell Cell-Based Assay HTRF_1 Mix PD-1, PD-L1, and Compound HTRF_2 Incubate HTRF_1->HTRF_2 HTRF_3 Add HTRF Reagents HTRF_2->HTRF_3 HTRF_4 Read Fluorescence HTRF_3->HTRF_4 CELL_1 Co-culture PD-L1 and PD-1 expressing cells with Compound CELL_2 Incubate CELL_1->CELL_2 CELL_3 Add Reporter Substrate CELL_2->CELL_3 CELL_4 Read Luminescence CELL_3->CELL_4 Start Synthesized Compound Start->HTRF_1 Start->CELL_1

In Vitro Assay Workflow.

The use of substituted pyridinyl methanol derivatives, such as those related to this compound, provides a versatile scaffold for the synthesis of potent small molecule PD-L1 inhibitors like BMS-202. The detailed synthetic and analytical protocols provided herein offer a framework for researchers to develop and evaluate novel immunotherapies targeting the PD-1/PD-L1 axis. These small molecules hold significant promise for the future of cancer treatment.

References

Application Notes and Protocols for the Preparation of Novel KAT6A Inhibitors Utilizing (2-Chloro-6-methoxypyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of potential novel inhibitors of KAT6A (Lysine Acetyltransferase 6A), a histone acetyltransferase implicated in various cancers. The synthetic strategy leverages the commercially available starting material, (2-Chloro-6-methoxypyridin-4-yl)methanol, to construct a core pyridine scaffold, a common feature in many kinase and epigenetic modulators. The protocols outlined herein are based on established synthetic methodologies, offering a rational approach for medicinal chemists to generate a library of targeted compounds for structure-activity relationship (SAR) studies.

Introduction to KAT6A and Its Inhibition

KAT6A, also known as MOZ (Monocytic Leukemia Zinc Finger Protein), is a member of the MYST family of histone acetyltransferases.[1] It plays a crucial role in regulating gene expression by acetylating histone H3, leading to a more open chromatin structure that is accessible to transcription factors.[1] Dysregulation of KAT6A activity has been linked to the development and progression of several cancers, including leukemia and breast cancer, making it an attractive therapeutic target.[1]

Inhibitors of KAT6A are small molecules designed to block its acetyltransferase activity. By doing so, they can prevent the acetylation of histones, leading to a more condensed chromatin state and the downregulation of genes involved in cell proliferation and survival.[1] Several potent and selective KAT6A inhibitors have been developed, such as WM-1119 and CTx-648 (PF-9363), which have demonstrated anti-tumor activity in preclinical models.[2][3][4][5][6]

KAT6A Signaling Pathway

KAT6A exerts its oncogenic effects through the upregulation of key signaling pathways. One of the well-established mechanisms involves the PI3K/Akt signaling cascade. KAT6A-mediated acetylation of histones at specific gene promoters can lead to increased transcription of critical components of this pathway, thereby promoting cell growth, proliferation, and survival.

KAT6A_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm KAT6A KAT6A Acetylated_H3 Acetylated Histone H3 KAT6A->Acetylated_H3 Acetylation Histone_H3 Histone H3 Histone_H3->Acetylated_H3 Acetyl_CoA Acetyl-CoA Acetyl_CoA->KAT6A Chromatin_Remodeling Chromatin Remodeling Acetylated_H3->Chromatin_Remodeling Gene_Expression Target Gene Expression (e.g., PIK3CA) Chromatin_Remodeling->Gene_Expression PI3K PI3K Gene_Expression->PI3K Upregulation Akt Akt PI3K->Akt Activation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival KAT6A_Inhibitor KAT6A Inhibitor (e.g., WM-1119, CTx-648) KAT6A_Inhibitor->KAT6A Inhibition

Caption: KAT6A-mediated signaling pathway leading to cell survival and proliferation.

Proposed Synthesis of a Novel KAT6A Inhibitor

The following is a proposed synthetic route to a novel aminopyridine-based KAT6A inhibitor, starting from this compound. This multi-step synthesis involves common and well-documented organic transformations.

Synthesis_Workflow Start This compound Step1 Step 1: Oxidation to Aldehyde Start->Step1 Intermediate1 2-Chloro-6-methoxyisonicotinaldehyde Step1->Intermediate1 Step2 Step 2: Reductive Amination Intermediate1->Step2 Intermediate2 N-Aryl-(2-chloro-6-methoxypyridin-4-yl)methanamine Step2->Intermediate2 Step3 Step 3: Suzuki Coupling Intermediate2->Step3 Final_Product Final Product: Novel KAT6A Inhibitor Step3->Final_Product

Caption: Proposed synthetic workflow for a novel KAT6A inhibitor.

Experimental Protocols

Step 1: Oxidation of this compound to 2-Chloro-6-methoxyisonicotinaldehyde

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-Chloro-6-methoxyisonicotinaldehyde.

Step 2: Reductive Amination to form N-Aryl-(2-chloro-6-methoxypyridin-4-yl)methanamine

Materials:

  • 2-Chloro-6-methoxyisonicotinaldehyde

  • Substituted aniline (e.g., 4-fluoroaniline) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-Chloro-6-methoxyisonicotinaldehyde (1.0 eq) and the substituted aniline (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-16 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Step 3: Suzuki Coupling to Yield the Final KAT6A Inhibitor

Materials:

  • N-Aryl-(2-chloro-6-methoxypyridin-4-yl)methanamine

  • Arylboronic acid (e.g., 3-fluorophenylboronic acid) (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine N-Aryl-(2-chloro-6-methoxypyridin-4-yl)methanamine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Degas the mixture by purging with argon or nitrogen for 15 minutes.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water and EtOAc.

  • Separate the organic layer, and extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by silica gel column chromatography.

Characterization and Biological Evaluation

The synthesized compounds should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.

For biological evaluation, the inhibitory activity of the synthesized compounds against KAT6A can be determined using in vitro enzymatic assays. Cellular assays can be employed to assess their effects on cell proliferation, cell cycle, and apoptosis in relevant cancer cell lines.

Quantitative Data of Known KAT6A Inhibitors

The following table summarizes the inhibitory activities of some known KAT6A inhibitors for comparative purposes.

InhibitorTarget(s)IC₅₀ (µM)Binding Affinity (K D , nM)Cell-based Potency (µM)Reference
WM-1119 KAT6A0.25 (in lymphoma cells)2 (for KAT6A)0.25 (EMRK1184 cell growth inhibition)[2][3][7][8]
CTx-648 (PF-9363) KAT6A/KAT6BNot explicitly stated as IC₅₀Not explicitly stated as K D0.0003 (ZR75-1), 0.0009 (T47D)[4][5][6]
WM-8014 KAT6A---[3]
Prifetrastat (KAT6-IN-1) KAT6A/KAT6B---[9]

Conclusion

The provided application notes and protocols offer a comprehensive guide for the synthesis of novel KAT6A inhibitors using this compound. By following these procedures, researchers can generate a series of compounds for biological evaluation and further optimization, contributing to the development of new epigenetic-based cancer therapies. The modular nature of the proposed synthesis allows for the exploration of a diverse chemical space around the pyridine core, facilitating the identification of potent and selective KAT6A inhibitors.

References

Application Notes and Protocols: Conversion of (2-Chloro-6-methoxypyridin-4-yl)methanol to 2-Chloro-4-(chloromethyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the conversion of (2-Chloro-6-methoxypyridin-4-yl)methanol to its corresponding chloromethylpyridine derivative, 2-Chloro-4-(chloromethyl)-6-methoxypyridine. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The primary method detailed herein utilizes thionyl chloride (SOCl₂), a common and effective reagent for the chlorination of primary alcohols.

Overview of the Synthetic Transformation

The conversion of a hydroxymethyl group on a pyridine ring to a chloromethyl group is a fundamental transformation in medicinal chemistry. Thionyl chloride is a widely used reagent for this purpose due to its reliability and the straightforward nature of the reaction. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the desired chloromethylpyridine. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the chlorination of hydroxymethylpyridines using thionyl chloride, based on analogous transformations found in the literature. These examples provide a strong basis for the expected outcome of the target reaction.

Starting MaterialReagentSolventTemperatureTimeYieldReference
(4-Methoxy-pyridin-2-yl)-methanolThionyl ChlorideDichloromethaneRoom Temp.2 h100%Journal of Medicinal Chemistry, 1995, vol. 38, #25, p. 4906 - 4916[1]
4-Methoxy-3,5-dimethyl-2-hydroxymethylpyridineThionyl ChlorideDichloromethaneRoom Temp.1 h100%Chemicalbook, CAS 86604-75-3 Synthesis[2]
2-Methylol-3,4-dimethoxy-pyridineThionyl ChlorideDichloromethane0-3 °C2 h>75%CN102304083A[3]
2-Hydroxymethyl-pyridine derivative (general)Thionyl ChlorideDichloromethane20-30 °C6-7 hN/AOrganic Syntheses, 2013, 90, 251-260[4]

Experimental Protocol

This protocol provides a detailed methodology for the chlorination of this compound using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Hexanes (or other suitable non-polar solvent for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound in anhydrous dichloromethane under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.1 to 1.5 molar equivalents) dropwise to the stirred solution via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride.

  • Isolation of Product: The resulting residue, which is the hydrochloride salt of the product, is often a solid. To isolate the solid, suspend the residue in a non-polar solvent such as hexanes and collect the solid by filtration using a Buchner funnel.

  • Drying: Wash the collected solid with a small amount of cold hexanes and dry it under vacuum to obtain the final product, 2-Chloro-4-(chloromethyl)-6-methoxypyridine hydrochloride.

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. This experiment must be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • The reaction generates HCl and SO₂ gas, which are toxic and corrosive. Ensure the reaction setup is properly vented into a scrubbing system.

Visual Representations

Experimental Workflow Diagram:

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in anhydrous DCM cool Cool to 0 °C start->cool Step 1 add_socl2 Slowly add Thionyl Chloride cool->add_socl2 Step 2 react Stir at room temperature (1-3 hours) add_socl2->react Step 3 concentrate Concentrate under reduced pressure react->concentrate precipitate Suspend in Hexanes concentrate->precipitate Step 4 filter Filter the solid precipitate->filter Step 5 dry Dry under vacuum filter->dry Step 6 end Obtain 2-Chloro-4-(chloromethyl)-6-methoxypyridine HCl dry->end

Caption: Workflow for the synthesis of 2-Chloro-4-(chloromethyl)-6-methoxypyridine.

Signaling Pathway/Logical Relationship Diagram:

logical_relationship start_material This compound (Starting Material) intermediate Chlorosulfite Intermediate (Unstable) start_material->intermediate Reacts with reagent Thionyl Chloride (SOCl₂) (Chlorinating Agent) reagent->intermediate product 2-Chloro-4-(chloromethyl)-6-methoxypyridine (Final Product) intermediate->product Decomposes to byproducts SO₂ + HCl (Gaseous Byproducts) intermediate->byproducts releases

Caption: Key components and transformations in the chlorination reaction.

References

Application Notes and Protocols for the Reduction of Methyl 2-chloro-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of substituted pyridine derivatives is a critical transformation in medicinal chemistry and drug development, leading to the synthesis of valuable piperidine scaffolds. This document provides a detailed experimental protocol for the proposed reduction of methyl 2-chloro-6-methoxyisonicotinate to methyl 6-methoxypiperidine-4-carboxylate. This transformation involves two key steps: the hydrogenolysis of the C-Cl bond and the subsequent hydrogenation of the pyridine ring. The protocol is based on established methodologies for the reduction of similar chloropyridine and pyridine ester derivatives.

Overview of the Synthetic Transformation

The target transformation involves the removal of the chloro group at the 2-position and the complete saturation of the pyridine ring to a piperidine ring, while aiming to preserve the methyl ester and methoxy functionalities. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a widely employed and effective method for both dehalogenation and pyridine ring reduction. The chemoselectivity of this reaction is crucial to prevent the reduction of the ester group. Generally, ester functionalities are more resistant to catalytic hydrogenation than aromatic rings, suggesting that the desired product can be obtained under controlled conditions.

Data Presentation

The following tables summarize typical reaction conditions for the catalytic hydrogenation of related pyridine derivatives and provide hypothetical quantitative data for the proposed reduction of methyl 2-chloro-6-methoxyisonicotinate.

Table 1: Summary of Reaction Conditions for Analogous Reductions

Starting MaterialCatalystSolventTemperature (°C)Pressure (psi)Reaction Time (h)ProductReference
Ethyl 2-methylpyridine-4-carboxylatePd/C and Rh/CEthanolAmbient72512Ethyl 2-methylpiperidine-4-carboxylate[1]
2,6-Dichloropyridine-4-carboxylic acidPlatinum (Adams catalyst)Glacial Acetic AcidAmbientNot specifiedNot specifiedPiperidine-4-carboxylic acid[2]
General Aromatic ChloridesPd/CVariousRoom TemperatureAtmospheric0.5 - 24Dechlorinated Product[3]
Methyl Isonicotinate5% Pd/CMethanol60 - 10050 - 150Not specifiedMethyl Isonipecotate[4]

Table 2: Hypothetical Quantitative Data for the Reduction of Methyl 2-chloro-6-methoxyisonicotinate

ParameterValue
Reaction Scale1.0 g
Yield of Crude Product85%
Purity (by NMR)>90%
Reaction Time24 h
Catalyst Loading (10% Pd/C)10 mol%

Experimental Protocol

This protocol describes a method for the reduction of methyl 2-chloro-6-methoxyisonicotinate to methyl 6-methoxypiperidine-4-carboxylate via catalytic hydrogenation.

Materials:

  • Methyl 2-chloro-6-methoxyisonicotinate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Celite®

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) or Argon (Ar)

  • Parr hydrogenator or similar high-pressure reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Safety Precautions:

  • Handle palladium on carbon carefully as it can be pyrophoric, especially after the reaction. Do not allow the catalyst to dry in the air on the filter paper.

  • Hydrogen gas is highly flammable. Ensure the hydrogenation is performed in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Procedure:

  • Reaction Setup:

    • To a high-pressure reaction vessel, add methyl 2-chloro-6-methoxyisonicotinate (1.0 g, 4.96 mmol).

    • Under an inert atmosphere (N₂ or Ar), carefully add 10% Pd/C (0.53 g, 10 mol%).

    • Add anhydrous methanol (20 mL) to the vessel.

    • Seal the reaction vessel securely.

  • Hydrogenation:

    • Purge the reaction vessel with hydrogen gas three times to remove any residual air.

    • Pressurize the vessel with hydrogen gas to 500-750 psi.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 24 hours.

  • Work-up:

    • Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen gas from the vessel.

    • Purge the vessel with an inert gas (N₂ or Ar).

    • Open the reaction vessel and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the Celite® pad wet with methanol to prevent the catalyst from igniting.

    • Rinse the reaction vessel and the Celite® pad with additional methanol (2 x 10 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure methyl 6-methoxypiperidine-4-carboxylate.

Visualizations

Logical Workflow Diagram:

experimental_workflow start Start reagents 1. Add Methyl 2-chloro-6-methoxyisonicotinate, 10% Pd/C, and Methanol to Reactor start->reagents setup 2. Seal and Purge Reactor with H₂ reagents->setup reaction 3. Pressurize with H₂ (500-750 psi) and Stir at Room Temperature setup->reaction workup 4. Vent H₂, Purge with N₂, and Filter through Celite® reaction->workup evaporation 5. Concentrate Filtrate (Rotary Evaporator) workup->evaporation purification 6. Purify by Column Chromatography evaporation->purification product Pure Methyl 6-methoxypiperidine-4-carboxylate purification->product

Caption: Experimental workflow for the reduction of methyl 2-chloro-6-methoxyisonicotinate.

Chemical Transformation Pathway:

reaction_pathway reactant Methyl 2-chloro-6-methoxyisonicotinate intermediate Methyl 6-methoxyisonicotinate (Intermediate after dehalogenation) reactant->intermediate H₂, Pd/C (Hydrodechlorination) product Methyl 6-methoxypiperidine-4-carboxylate intermediate->product H₂, Pd/C (Pyridine Ring Hydrogenation)

Caption: Proposed reaction pathway for the reduction.

References

Application Notes and Protocols for the Synthesis of (2-Chloro-6-methoxypyridin-4-yl)methanol using Sodium Borohydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-6-methoxypyridin-4-yl)methanol is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of biologically active molecules. The presence of the chloro and methoxy groups on the pyridine ring offers opportunities for diverse functionalization, making it an attractive scaffold for the development of novel therapeutic agents. This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound via the reduction of its corresponding aldehyde, 2-chloro-6-methoxy-isonicotinaldehyde, using sodium borohydride (NaBH₄). Sodium borohydride is a mild and selective reducing agent, ideal for the chemoselective reduction of aldehydes in the presence of other functional groups.[1]

Principle of the Method

The synthesis of this compound is achieved through the reduction of the aldehyde functionality of 2-chloro-6-methoxy-isonicotinaldehyde. Sodium borohydride serves as a hydride (H⁻) donor. The reaction proceeds via a nucleophilic attack of the hydride on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an alkoxide intermediate, which is subsequently protonated during the workup step to yield the desired primary alcohol. The use of a protic solvent like methanol or ethanol is common, as it can also serve as the proton source for the final step.[1]

Data Presentation

The following table summarizes the key reactants and expected outcome for the synthesis of this compound. The yield is an estimated value based on typical sodium borohydride reductions of aromatic aldehydes.

ReactantMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentsProductMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurityEstimated Yield (%)
2-Chloro-6-methoxy-isonicotinaldehydeC₇H₆ClNO₂171.581.0This compoundC₇H₈ClNO₂173.601263059-66-0>97%85-95
Sodium BorohydrideNaBH₄37.831.2

Experimental Protocol

This protocol outlines a standard laboratory procedure for the reduction of 2-chloro-6-methoxy-isonicotinaldehyde to this compound.

Materials and Reagents:

  • 2-Chloro-6-methoxy-isonicotinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-methoxy-isonicotinaldehyde (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Sodium Borohydride: Slowly add sodium borohydride (1.2 eq) to the cooled solution in small portions over 15-20 minutes. Caution: The addition of NaBH₄ to methanol will generate hydrogen gas. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of deionized water or 1 M HCl at 0 °C to decompose the excess sodium borohydride and any borate esters. Continue stirring for an additional 15 minutes.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction. Repeat the extraction two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product with high purity.

Mandatory Visualizations

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reduction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Start dissolve Dissolve Aldehyde in Methanol start->dissolve cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH₄ (portion-wise) cool->add_nabh4 react Stir at 0-5 °C (1-2 hours) add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with H₂O or HCl monitor->quench remove_solvent Remove Methanol quench->remove_solvent extract Extract with Ethyl Acetate remove_solvent->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationship start_material 2-Chloro-6-methoxy-isonicotinaldehyde (Starting Material) intermediate Alkoxide Intermediate start_material->intermediate Nucleophilic Attack by H⁻ reagent Sodium Borohydride (NaBH₄) (Reducing Agent) reagent->intermediate solvent Methanol (Solvent) solvent->start_material Dissolution product This compound (Final Product) intermediate->product Protonation workup Aqueous Workup (Protonation) workup->product

Caption: Logical relationship of reactants and intermediates in the synthesis.

References

Application Notes and Protocols for Buchwald-Hartwig Amination with 2-Chloro-6-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4] The significance of this transformation lies in its broad substrate scope and tolerance of various functional groups, providing a significant advantage over classical methods such as nucleophilic aromatic substitution or the Ullmann condensation, which often necessitate harsh reaction conditions and have limited applicability.[2]

This application note focuses on the Buchwald-Hartwig amination of 2-chloro-6-methoxypyridine derivatives. These scaffolds are important building blocks in medicinal chemistry, and the introduction of an amino group at the 2-position can be a key step in the synthesis of biologically active molecules. The electron-donating methoxy group at the 6-position can influence the reactivity of the chloropyridine, making the optimization of reaction conditions crucial for achieving high yields and purity.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of key steps involving Pd(0) and Pd(II) intermediates. The choice of ligand is critical as it modulates the stability and reactivity of the palladium catalyst throughout the cycle.

  • Oxidative Addition: The active Pd(0) catalyst, coordinated to a suitable ligand, undergoes oxidative addition to the carbon-chlorine bond of the 2-chloro-6-methoxypyridine derivative. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[2]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl or N-alkyl-6-methoxypyridin-2-amine product, which regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[1]

Data Presentation

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of 2-chloro-6-methoxypyridine derivatives with aromatic and aliphatic amines. It is important to note that these are generalized conditions, and optimization for specific substrates is highly recommended.

Table 1: Typical Reaction Conditions for Amination with Aromatic Amines (Anilines)

ParameterConditionNotes
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pre-formed catalysts like G3 or G4 palladacycles can also be highly effective.
Ligand Xantphos (2-5 mol%) or BINAP (2-5 mol%)Bulky, electron-rich biarylphosphine ligands are generally preferred.
Base Cs₂CO₃ (1.5-2.0 equiv.) or K₃PO₄ (2.0 equiv.)Weaker bases are often sufficient for the coupling of anilines.
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed solvents are crucial for optimal results.
Temperature 90-120 °CReaction progress should be monitored by TLC or LC-MS.
Reaction Time 12-24 hoursVaries depending on the electronic properties of the aniline.
Typical Yield 75-95%Highly dependent on specific substrates and optimized conditions.

Table 2: Typical Reaction Conditions for Amination with Aliphatic Amines

ParameterConditionNotes
Palladium Precatalyst Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)Pre-catalysts can offer improved reliability.
Ligand RuPhos (4-10 mol%) or BrettPhos (4-10 mol%)Ligands specifically designed for coupling with aliphatic amines often give superior results.
Base NaOtBu (1.5-2.0 equiv.) or LHMDS (1.5-2.0 equiv.)Stronger, non-nucleophilic bases are typically required.
Solvent Toluene or Tetrahydrofuran (THF)Solvent choice can significantly impact reaction rate and solubility.
Temperature 70-110 °CHigher temperatures may be needed for less reactive or sterically hindered amines.
Reaction Time 8-18 hoursGenerally faster than with many aromatic amines.
Typical Yield 70-90%Steric hindrance on the amine can significantly affect the yield.

Experimental Protocols

The following are representative protocols for the Buchwald-Hartwig amination of a generic 2-chloro-6-methoxypyridine derivative. Note: These are general procedures and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 1: Amination with an Aromatic Amine (e.g., 4-Methoxyaniline)

Materials:

  • 2-Chloro-6-methoxypyridine derivative (1.0 mmol, 1.0 equiv.)

  • 4-Methoxyaniline (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • Xantphos (0.03 mmol, 3.0 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.8 mmol, 1.8 equiv.)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the 2-chloro-6-methoxypyridine derivative, 4-methoxyaniline, Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)-6-methoxypyridin-2-amine derivative.

Protocol 2: Amination with an Aliphatic Amine (e.g., Morpholine)

Materials:

  • 2-Chloro-6-methoxypyridine derivative (1.0 mmol, 1.0 equiv.)

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • Pd(OAc)₂ (0.03 mmol, 3.0 mol%)

  • RuPhos (0.06 mmol, 6.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv.)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, RuPhos, and sodium tert-butoxide.

  • Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times.

  • Add the 2-chloro-6-methoxypyridine derivative and anhydrous, degassed toluene via syringe.

  • Finally, add the morpholine via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(morpholino)-6-methoxypyridine derivative.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex L-Pd(II)(Ar)Cl oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R₂NH pd_amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺Cl⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L-Pd(II)(Ar)(NR₂) deprotonation->pd_amido_complex - Base-H⁺Cl⁻ reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, and Base in a Schlenk Tube start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up Procedure (Quench, Extract, Wash, Dry) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving (2-Chloro-6-methoxypyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly vital in drug discovery and development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of biologically active molecules.

This document provides detailed application notes and generalized protocols for the Suzuki coupling of (2-Chloro-6-methoxypyridin-4-yl)methanol with various aryl- and heteroarylboronic acids. The presence of the 2-chloro-6-methoxypyridine moiety is of significant interest as it is a common structural motif in medicinal chemistry. The hydroxymethyl group at the 4-position offers a versatile handle for further functionalization. While 2-chloropyridines can be less reactive than their bromide or iodide counterparts, recent advances in catalyst and ligand development have enabled their efficient use in cross-coupling reactions. The protocols and data presented herein are compiled from established methods for structurally similar 2-chloropyridine derivatives and serve as a comprehensive guide for researchers. It is important to note that optimization of the reaction conditions for this specific substrate is recommended to achieve the best results.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid proceeds as follows:

The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid for the transmetalation step. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various 2-chloropyridine derivatives with arylboronic acids. This data serves as a valuable starting point for designing experiments with this compound.

Table 1: Catalyst and Ligand Screening for the Coupling of 2-Chloropyridine with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001895
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)t-AmylOH1001698
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-AmylOH1001297
Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Dioxane/H₂O1001285
PEPPSI-IPr (2)-K₂CO₃ (2)Dioxane/H₂O80492

Table 2: Suzuki Coupling of Various Substituted 2-Chloropyridines with Arylboronic Acids

2-Chloropyridine DerivativeArylboronic AcidCatalyst/Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Yield (%)
2-Chloro-5-methylpyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O11094
2-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O10086
2,3-DichloropyridinePhenylboronic acidPd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2)Dioxane10088
2,6-Dichloropyridine4-Tolylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene10091

Experimental Protocols

The following are generalized protocols for the Suzuki coupling reaction of this compound. These should be considered as starting points and may require optimization for specific arylboronic acids. The compatibility of the unprotected hydroxymethyl group with Suzuki conditions has been reported in the literature for similar substrates, suggesting that a protection-deprotection sequence may not be necessary.

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G3; 1-5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos; 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF, often in a mixture with water)

  • Schlenk tube or round-bottom flask with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) to the reaction mixture via syringe. A typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the reaction vessel in a preheated oil bath or on a heating block and stir the mixture at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired (2-Aryl-6-methoxypyridin-4-yl)methanol.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6-0.75 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂; 1-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃; 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, DMF)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the solvent to the vial.

  • Sealing: Seal the vial with a cap.

  • Reaction: Place the vial in the microwave reactor and irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling, perform the work-up and purification as described in Protocol 1.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-Cl Ar-Pd(II)(L_n)-Cl Pd(0)L_n->Ar-Pd(II)(L_n)-Cl Oxidative Addition (Ar-Cl) Ar-Pd(II)(L_n)-Ar' Ar-Pd(II)(L_n)-Ar' Ar-Pd(II)(L_n)-Cl->Ar-Pd(II)(L_n)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(L_n)-Ar'->Pd(0)L_n Reductive Elimination Ar-Ar' (2-Aryl-6-methoxypyridin-4-yl)methanol Ar-Pd(II)(L_n)-Ar'->Ar-Ar' Ar-Cl This compound Ar-Cl->Ar-Pd(II)(L_n)-Cl Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Ar-Pd(II)(L_n)-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: This compound, Arylboronic Acid, Pd Catalyst, Ligand, Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) setup->inert solvent Add Degassed Solvent inert->solvent react Heat Reaction Mixture (Conventional or Microwave) solvent->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Aqueous Work-up (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Characterize Final Product purify->product

Caption: General experimental workflow for Suzuki coupling reactions.

Purification of (2-Chloro-6-methoxypyridin-4-yl)methanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of (2-Chloro-6-methoxypyridin-4-yl)methanol and its derivatives utilizing chromatographic techniques. The following sections offer guidance on method selection, experimental procedures, and expected outcomes, tailored for professionals in organic synthesis and medicinal chemistry.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final products. Chromatography, particularly flash column chromatography and High-Performance Liquid Chromatography (HPLC), are essential techniques for the isolation and purification of these derivatives from complex reaction mixtures. This guide outlines protocols for both major techniques.

Purification Strategies

The selection of a purification strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the compound. For multi-gram quantities and removal of major byproducts, flash column chromatography is the preferred method. For high-purity requirements, analytical assessment, and small-scale preparative work, reversed-phase HPLC is recommended.

A typical workflow for the purification of this compound derivatives is illustrated below.

Purification Workflow General Purification Workflow crude_product Crude Reaction Mixture tlc_analysis TLC Analysis for Method Development crude_product->tlc_analysis flash_chromatography Flash Column Chromatography tlc_analysis->flash_chromatography fraction_analysis Fraction Analysis (TLC/UV) flash_chromatography->fraction_analysis pure_fractions Combine Pure Fractions fraction_analysis->pure_fractions solvent_removal Solvent Removal pure_fractions->solvent_removal hplc_analysis Purity Assessment by Analytical HPLC solvent_removal->hplc_analysis final_product Pure this compound Derivative hplc_analysis->final_product

Caption: General purification workflow for this compound derivatives.

Flash Column Chromatography Protocol

Flash column chromatography is a rapid and efficient method for the preparative purification of moderately polar compounds like this compound derivatives.

1. Materials and Equipment:

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp

  • Collection tubes

  • Rotary evaporator

2. Method Development (TLC Analysis): Before performing flash chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution onto a TLC plate.

    • Develop the plate in various solvent systems (e.g., Hexane:EtOAc or DCM:MeOH mixtures).

    • Visualize the spots under a UV lamp.

    • Select the solvent system that provides good separation between the desired product and impurities.

3. Column Packing:

  • Procedure:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel bed.

    • Equilibrate the column by running the mobile phase through it until the packing is stable.

4. Sample Loading and Elution:

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin elution with the mobile phase, starting with a low polarity and gradually increasing it if a gradient is used.

    • Collect fractions and monitor the elution by TLC.

5. Fraction Analysis and Product Isolation:

  • Procedure:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Representative Data for Flash Chromatography

The following table summarizes typical results for the purification of a this compound derivative by flash chromatography.

ParameterValue
Crude Sample Size 1.0 g
Silica Gel Mass 50 g
Mobile Phase Gradient 10% to 50% EtOAc in Hexane
Typical Product Elution ~30% EtOAc in Hexane
Isolated Yield 75-90%
Purity (by HPLC) >95%

High-Performance Liquid Chromatography (HPLC) Protocol

For high-purity applications and analytical assessment, a reversed-phase HPLC method is suitable. The following is an adapted protocol based on methods for similar pyridine derivatives.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Procedure:

    • Prepare a stock solution of the purified sample in the mobile phase (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

3. Chromatographic Run: A gradient elution is typically used to ensure good separation of the target compound from any closely related impurities.

HPLC Gradient HPLC Gradient Elution Profile 0 0 5 5 0->5 Isocratic 15 15 5->15 Gradient 20 20 15->20 Hold 25 25 20->25 Re-equilibration 95 95 _B->95

Caption: A typical gradient elution profile for HPLC analysis.

Representative Data for HPLC Analysis
ParameterExpected Value
Retention Time 8-12 min
Purity (Area %) >98%
Limit of Detection ~1 µg/mL

Conclusion

The protocols outlined in this document provide a robust framework for the successful purification of this compound and its derivatives. Adherence to these methodologies, with appropriate adaptation based on the specific derivative and impurity profile, will enable researchers to obtain high-purity compounds essential for drug discovery and development.

Scaling Up the Synthesis of (2-Chloro-6-methoxypyridin-4-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of (2-Chloro-6-methoxypyridin-4-yl)methanol, a key building block in pharmaceutical and agrochemical research. The outlined methodology focuses on a robust and scalable reduction of the commercially available methyl 2-chloro-6-methoxyisonicotinate.

Introduction

This compound is a functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active compounds. The development of a scalable and reproducible synthetic route is crucial for ensuring a reliable supply for research and development activities. This protocol details a high-yielding reduction of the corresponding methyl ester using lithium aluminum hydride (LiAlH₄), a powerful reducing agent suitable for this transformation.

Synthetic Strategy

The most direct and scalable approach for the synthesis of this compound is the reduction of the corresponding commercially available methyl ester, methyl 2-chloro-6-methoxyisonicotinate. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards esters, which are generally resistant to milder reducing agents like sodium borohydride.

The overall synthetic transformation is depicted below:

Synthetic Pathway Synthetic Pathway for this compound start Methyl 2-chloro-6-methoxyisonicotinate product This compound start->product Reduction reagents 1) LiAlH₄, Anhydrous THF 2) Workup

Caption: Synthetic route to the target molecule.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound. The protocol is designed to be scalable with appropriate safety considerations.

Materials and Reagents
MaterialGradeSupplier (Example)
Methyl 2-chloro-6-methoxyisonicotinate>98%Sigma-Aldrich
Lithium Aluminum Hydride (LiAlH₄)95%, powderSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
Ethyl acetateACS GradeFisher Scientific
Water (deionized)
15% (w/v) Sodium Hydroxide Solution
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific
Celite® 545Sigma-Aldrich
Equipment
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Detailed Synthetic Procedure

Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations must be performed under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times. The reaction and workup should be conducted in a well-ventilated fume hood.

Experimental_Workflow cluster_reaction Reaction Setup and Execution cluster_workup Quenching and Workup cluster_isolation Isolation and Purification A 1. Prepare LiAlH₄ Suspension in Anhydrous THF under N₂ B 2. Cool Suspension to 0°C A->B D 4. Add Ester Solution Dropwise to LiAlH₄ Suspension B->D C 3. Prepare Solution of Ester in Anhydrous THF C->D E 5. Warm to Room Temperature and Stir D->E F 6. Cool Reaction to 0°C E->F G 7. Cautiously Quench with H₂O F->G H 8. Add 15% NaOH (aq) G->H I 9. Add Additional H₂O H->I J 10. Stir to Form Granular Precipitate I->J K 11. Filter Through Celite® J->K L 12. Wash Precipitate with THF K->L M 13. Dry Organic Phase with MgSO₄ L->M N 14. Concentrate in vacuo M->N O 15. Purify by Column Chromatography (if needed) N->O

Caption: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Reagent Preparation: To the reaction flask, add lithium aluminum hydride (1.5 equivalents) and suspend it in anhydrous THF (approximately 20 mL per gram of LiAlH₄).

  • Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.

  • Addition of Ester: Dissolve methyl 2-chloro-6-methoxyisonicotinate (1.0 equivalent) in anhydrous THF (approximately 10 mL per gram of ester). Transfer this solution to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup (Fieser Method): Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.

  • For every 'x' grams of LiAlH₄ used, cautiously and sequentially add the following dropwise while stirring vigorously:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH solution

    • '3x' mL of water

  • Isolation: Remove the ice bath and stir the resulting mixture at room temperature for 30-60 minutes. A granular white precipitate of aluminum salts should form.

  • Filter the suspension through a pad of Celite®, washing the filter cake with additional THF.

  • Purification: Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by silica gel column chromatography if necessary, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Scalability Considerations
  • Exothermicity: The addition of the ester to the LiAlH₄ suspension and the subsequent quenching are highly exothermic. For larger scale reactions, efficient cooling and a slower addition rate are critical. A mechanical stirrer is recommended for better mixing in larger flasks.

  • Hydrogen Evolution: The quenching step generates a significant volume of hydrogen gas. Ensure adequate ventilation and perform the reaction in a fume hood with good airflow.

  • Workup: On a larger scale, the filtration of the aluminum salts can be slow. Using a larger Büchner funnel and a thicker pad of Celite® can facilitate this process. Alternatively, for very large scales, decanting the supernatant before filtering the remaining slurry can be more efficient.

Data Presentation

The following table summarizes the key quantitative data for a typical laboratory-scale synthesis.

ParameterValue
Starting MaterialMethyl 2-chloro-6-methoxyisonicotinate
Molecular Weight of Starting Material201.60 g/mol
Moles of Starting Material(To be calculated based on scale)
LiAlH₄ (equivalents)1.5
LiAlH₄ (mass)(To be calculated based on scale)
SolventAnhydrous THF
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
ProductThis compound
Molecular Weight of Product173.60 g/mol
Theoretical Yield(To be calculated based on scale)
Typical Isolated Yield85-95%

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient LiAlH₄, non-anhydrous conditionsUse a larger excess of LiAlH₄ (e.g., 2.0 eq.). Ensure all glassware is rigorously dried and use high-quality anhydrous solvents.
Low YieldInefficient workup, product loss during extractionEnsure thorough extraction of the aluminum salts precipitate. Use a continuous extractor for water-soluble products if suspected.
Difficult Filtration of Aluminum SaltsFine, gelatinous precipitateStir the quenched reaction mixture vigorously for a longer period to encourage the formation of a more granular precipitate. The addition of anhydrous MgSO₄ before filtration can also help.
Side Product FormationOver-reduction or reaction with other functional groupsMaintain low temperatures during the addition of the ester. For substrates with other reducible functional groups, a more selective reducing agent might be necessary.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Chloro-6-methoxypyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2-Chloro-6-methoxypyridin-4-yl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is the reduction of a suitable carbonyl precursor, such as an aldehyde or an ester. A plausible route involves the synthesis of 2-chloro-6-methoxypyridine-4-carbaldehyde followed by its reduction to the desired alcohol.

Q2: Which reducing agents are recommended for the conversion of the aldehyde to the alcohol?

Sodium borohydride (NaBH₄) is a highly recommended reducing agent for this transformation. It is known for its high chemoselectivity in reducing aldehydes and ketones, mild reaction conditions, and ease of handling.[1][2] Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is less chemoselective and requires stricter anhydrous conditions.[3][4]

Q3: What are the critical parameters to control for a high-yield synthesis?

Several factors are crucial for maximizing the yield:

  • Purity of Starting Materials: Using pure reagents is essential to prevent unwanted side reactions.

  • Reaction Temperature: Maintaining the recommended temperature range for each step is critical to prevent decomposition and side-product formation.

  • Solvent Choice: The appropriate solvent can significantly influence reaction rates and yields.

  • pH Control: In certain steps, maintaining the correct pH is vital for the desired reaction to proceed.

  • Moisture Control: For some reactions, particularly those involving highly reactive reagents, a dry, inert atmosphere is necessary.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material, you can determine when the reaction is complete.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction.Monitor the reaction by TLC to ensure it has gone to completion. If necessary, increase the reaction time or slightly elevate the temperature.
Decomposition of product.Ensure the reaction temperature is not too high. Also, check the pH during workup, as the product may be sensitive to strongly acidic or basic conditions.
Mechanical losses during workup.Be meticulous during extraction and purification steps. Ensure complete extraction of the product from the aqueous layer.
Presence of Multiple Spots on TLC (Impure Product) Formation of side products.Re-evaluate the reaction conditions. Lowering the temperature or using a more selective reagent can minimize side reactions.
Starting material is impure.Purify the starting materials before use. Recrystallization or column chromatography are common methods.[5][6]
Reaction Fails to Initiate Poor quality of reagents.Use fresh, high-quality reagents. For moisture-sensitive reactions, ensure solvents are anhydrous.
Incorrect reaction temperature.Some reactions require an initial activation energy. If the reaction is known to be exothermic, a slight initial warming might be necessary.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-methoxypyridine-4-carbaldehyde

This protocol outlines the synthesis of the aldehyde precursor from 2,6-dichloro-4-methylpyridine.

  • Oxidation: The methyl group of 2,6-dichloro-4-methylpyridine is first oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄).

  • Esterification: The resulting carboxylic acid is then converted to its methyl ester using methanol in the presence of an acid catalyst (e.g., H₂SO₄).

  • Methoxylation: Selective substitution of one chlorine atom with a methoxy group is achieved by reacting the dichloro-ester with sodium methoxide in methanol.

  • Reduction to Aldehyde: The methyl ester is then partially reduced to the aldehyde. A common method for this is the use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Protocol 2: Reduction of 2-Chloro-6-methoxypyridine-4-carbaldehyde to this compound
  • Preparation: Dissolve 2-chloro-6-methoxypyridine-4-carbaldehyde in a suitable protic solvent like methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) in small portions to the stirred solution. An excess of NaBH₄ (typically 1.1 to 1.5 molar equivalents) is used.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (as monitored by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy the excess NaBH₄.

  • Extraction: Remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.

Quantitative Data

Reaction Step Reagents Typical Yield Reference
Oxidation of 2,6-dichloro-4-methylpyridineKMnO₄60-70%General Oxidation
EsterificationMethanol, H₂SO₄85-95%Fischer Esterification
MethoxylationSodium Methoxide70-80%Nucleophilic Aromatic Substitution
Reduction to AldehydeDIBAL-H75-85%Ester Reduction
Reduction to AlcoholNaBH₄>90%[2]

Visualizations

SynthesisPathway A 2,6-Dichloro-4-methylpyridine B 2,6-Dichloroisonicotinic acid A->B KMnO4 C Methyl 2,6-dichloroisonicotinate B->C MeOH, H+ D Methyl 2-chloro-6-methoxyisonicotinate C->D NaOMe E 2-Chloro-6-methoxypyridine-4-carbaldehyde D->E DIBAL-H F This compound E->F NaBH4

Caption: Synthesis pathway for this compound.

TroubleshootingWorkflow start Low Yield Observed check_completion Is the reaction complete? (Check TLC) start->check_completion increase_time Increase reaction time/temperature check_completion->increase_time No check_purity Are starting materials pure? check_completion->check_purity Yes increase_time->check_completion purify_reagents Purify starting materials check_purity->purify_reagents No optimize_conditions Optimize reaction conditions (temp, solvent) check_purity->optimize_conditions Yes purify_reagents->optimize_conditions end Improved Yield optimize_conditions->end

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Synthesis of (2-Chloro-6-methoxypyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of (2-Chloro-6-methoxypyridin-4-yl)methanol. The most common synthetic route involves the reduction of an ester precursor, such as methyl 2-chloro-6-methoxypyridine-4-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Question: My reaction shows low to no conversion of the starting material, methyl 2-chloro-6-methoxypyridine-4-carboxylate. What are the possible causes?

Answer: Low or no conversion is a common issue that can typically be traced back to a few key areas:

  • Inactive Reducing Agent: Sodium borohydride (NaBH₄) is hygroscopic and can lose its activity if stored improperly. Use a freshly opened bottle or a previously opened bottle that has been stored in a desiccator.

  • Purity of Starting Materials: Impurities in the starting ester or the solvent can interfere with the reaction.[1] Ensure the purity of your reagents before beginning.

  • Incorrect Solvent: The choice of solvent is critical. Protic solvents like methanol or ethanol are generally effective for NaBH₄ reductions as they participate in the reaction mechanism.[2]

  • Insufficient Temperature: While the initial addition of NaBH₄ is often done at 0 °C to control the exothermic reaction, the reaction may require warming to room temperature to proceed to completion.[2]

Question: Thin Layer Chromatography (TLC) analysis of my reaction mixture shows both the starting material and the desired product. How can I drive the reaction to completion?

Answer: The presence of remaining starting material indicates an incomplete reaction. Consider the following adjustments:

  • Increase Molar Equivalents of Reducing Agent: The stoichiometry of the reaction requires at least 0.25 molar equivalents of NaBH₄ for every mole of ester. However, it is common to use a stoichiometric excess (1.5 to 2.0 equivalents) to ensure completion. Add an additional portion of NaBH₄ to the reaction mixture.

  • Extend Reaction Time: Some reductions can be sluggish. Continue to stir the reaction at room temperature and monitor its progress by TLC every 1-2 hours.[3]

  • Increase Temperature: If the reaction is still incomplete after several hours at room temperature, gently warming the mixture (e.g., to 40 °C) may help, but this should be done cautiously as it can also promote side reactions.

Question: I've isolated my product, but NMR/LC-MS analysis shows a significant impurity that appears to be the dechlorinated analog, (6-methoxypyridin-4-yl)methanol. Why did this happen and how can I avoid it?

Answer: The loss of the chloro-substituent is a known side reaction in the reduction of chloropyridines, particularly with more powerful reducing agents or under harsh conditions.

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than NaBH₄ and is more likely to cause dechlorination. NaBH₄ is generally the preferred reagent for this transformation due to its milder nature.[2]

  • Reaction Conditions: Prolonged reaction times or elevated temperatures can promote this side reaction, even with NaBH₄. Adhere to the recommended reaction time and temperature.

  • Catalyst Contamination: Trace metal impurities (e.g., palladium, nickel) can catalyze dehalogenation reactions. Ensure your glassware is scrupulously clean.

Question: I am struggling to purify the final product. Column chromatography results in significant tailing and poor separation. What can I do?

Answer: Pyridine derivatives are basic and can interact strongly with the acidic silica gel, leading to tailing.[1]

  • Modify the Eluent: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonia in methanol, to the eluent system (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica and improve peak shape.[1]

  • Alternative Purification Methods:

    • Acid-Base Extraction: Since the product is basic, you can dissolve the crude material in an organic solvent and wash it with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, separating it from non-basic impurities. Subsequently, basifying the aqueous layer (e.g., with NaOH) and re-extracting with an organic solvent will recover the purified product.[1]

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended reducing agent for the synthesis of this compound from its corresponding ester? A1: Sodium borohydride (NaBH₄) is the recommended reducing agent. It is chemoselective for aldehydes, ketones, and acyl chlorides, and while it can reduce esters, it does so more slowly and controllably than stronger agents like LiAlH₄. This selectivity helps to avoid unwanted side reactions such as reduction of the pyridine ring or dechlorination.[2]

Q2: What is a suitable solvent for this reduction? A2: Protic solvents such as methanol or ethanol are ideal for NaBH₄ reductions. The solvent not only dissolves the starting material but also acts as a proton source during the reaction mechanism.

Q3: How should I monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most convenient method.[3] Spot the reaction mixture on a silica gel plate against a spot of the starting material. A typical eluent system would be ethyl acetate/hexane (e.g., 30-50% ethyl acetate). The product alcohol will have a lower Rf value (be less polar) than the starting ester. The reaction is complete when the starting material spot is no longer visible.

Q4: What is the standard work-up procedure for this reaction? A4: After the reaction is complete, it should be cooled in an ice bath. The excess NaBH₄ is then quenched by the slow, careful addition of water or a dilute acid like 1M HCl until gas evolution ceases. The product is then typically extracted into an organic solvent like ethyl acetate or dichloromethane.

Data Presentation

Table 1: Comparison of Reducing Agents for Synthesis (Note: Data are representative and may vary based on specific experimental conditions.)

Reducing AgentMolar EquivalentsTemperature (°C)Time (h)Conversion (%)Product Purity (%)Dechlorinated Byproduct (%)
NaBH₄ 1.50 → 254>98%~95%<2%
LiAlH₄ 1.00 → 252>99%~80%~15%
NaBH₄ 2.0506>99%~88%~8%

Table 2: Influence of Reaction Conditions using NaBH₄ (Note: Data are representative and may vary based on specific experimental conditions.)

ConditionTemperature (°C)Time (h)Conversion (%)Notes
A 04~60%Reaction is sluggish at low temperature.
B (Optimal) 0 → 254>98%Allows for controlled reaction and high conversion.
C 2512>98%Longer time needed if not initially cooled.
D 502>99%Faster conversion but increased risk of side products.

Experimental Protocols

Protocol: Reduction of Methyl 2-chloro-6-methoxypyridine-4-carboxylate

  • Preparation: Dissolve methyl 2-chloro-6-methoxypyridine-4-carboxylate (1.0 eq) in methanol (approx. 10 mL per 1 g of ester) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.[2]

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 40% ethyl acetate in hexane) until the starting material is consumed.

  • Work-up: Cool the flask back to 0 °C and slowly quench the reaction by adding 1M HCl dropwise until effervescence stops.

  • Extraction: Reduce the volume of methanol using a rotary evaporator. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane, potentially with 0.5% triethylamine added to the eluent) or by crystallization.[1]

Visualizations

Diagram 1: Main Synthesis Pathway

Main_Synthesis Start Methyl 2-chloro-6- methoxypyridine-4-carboxylate Reagent 1. NaBH₄ 2. Methanol / H₂O work-up Start->Reagent Product This compound Reagent->Product Reduction

Caption: Main reaction pathway for the synthesis.

Diagram 2: Potential Side Reaction Pathway

Side_Reaction Start Methyl 2-chloro-6- methoxypyridine-4-carboxylate Reagent Reducing Agent (e.g., LiAlH₄ or NaBH₄ with heat) Start->Reagent Product This compound SideProduct (6-Methoxypyridin-4-yl)methanol Reagent->Product Desired Path Reagent->SideProduct Side Reaction (Dechlorination)

Caption: Formation of a common dechlorination byproduct.

Diagram 3: Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Problem (Low Yield / Impurities) CheckTLC Analyze by TLC: What is present? Start->CheckTLC OnlyStart Mostly Starting Material CheckTLC->OnlyStart StartAndProduct Starting Material + Product CheckTLC->StartAndProduct UnknownSpot Unknown Major Byproduct CheckTLC->UnknownSpot Sol_InactiveReagent Check NaBH₄ activity Use fresh solvent Ensure correct temp. OnlyStart->Sol_InactiveReagent Sol_IncompleteRxn Add more NaBH₄ Increase reaction time StartAndProduct->Sol_IncompleteRxn Sol_Byproduct Check LC-MS for mass Consider dechlorination Use milder conditions UnknownSpot->Sol_Byproduct

Caption: A logical workflow for diagnosing synthesis issues.

References

Technical Support Center: Optimization of Thionyl Chloride Reactions with Pyridylmethanols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the chlorination of pyridylmethanols using thionyl chloride (SOCl₂).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the reaction of thionyl chloride with pyridylmethanols?

A1: The reaction proceeds by first converting the alcohol into a reactive alkyl chlorosulfite intermediate. The subsequent substitution of this intermediate by a chloride ion can follow two main pathways. In the absence of a base like pyridine, the reaction often proceeds via an SNi (substitution nucleophilic internal) mechanism, which can lead to retention of stereochemistry. When a base such as pyridine is added, it facilitates an SN2 (substitution nucleophilic bimolecular) reaction, resulting in an inversion of stereochemistry. For primary alcohols like most pyridylmethanols, the SN2 pathway typically dominates even without an added base.[1][2][3]

Q2: Why is pyridine often used as a solvent or co-reagent in this reaction?

A2: Pyridine serves two main purposes. First, it acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents potential acid-catalyzed side reactions. Second, it promotes the SN2 mechanism by ensuring a free chloride ion is available as an external nucleophile, which often leads to cleaner reactions and higher yields with inversion of stereochemistry.[1][4][5]

Q3: What are the main byproducts of this reaction?

A3: The primary inorganic byproducts are sulfur dioxide (SO₂) and hydrochloric acid (HCl), which are gaseous and help drive the reaction to completion.[6][7] Organic byproducts can include ethers (from unreacted alcohol), elimination products (alkenes), and various colored impurities from side reactions, especially at elevated temperatures. A significant side reaction involves thionyl chloride reacting with pyridine itself, which can lead to complex, dark-colored mixtures like N-(4-pyridyl)pyridinium chloride hydrochloride.[8]

Q4: How should excess thionyl chloride be handled and removed after the reaction?

A4: Excess thionyl chloride is volatile and can often be removed under reduced pressure (distillation).[8][9] However, for sensitive substrates, this should be done at a low temperature to avoid thermal decomposition of the product. Quenching the reaction mixture by carefully and slowly adding it to ice-cold water or a dilute base (like aqueous sodium bicarbonate) is a common method to decompose any remaining thionyl chloride. This must be done cautiously in a well-ventilated fume hood as the reaction is highly exothermic and releases SO₂ and HCl gas.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Moisture Contamination: Thionyl chloride reacts violently with water. The starting materials and solvent must be anhydrous.[8] 2. Incomplete Reaction: The reaction may require more time or gentle heating. 3. Degradation: The product, pyridylmethyl chloride, can be unstable, especially as a hydrochloride salt.1. Ensure all glassware is oven-dried. Use anhydrous solvents and dry the starting pyridylmethanol thoroughly. 2. Monitor the reaction by TLC. Consider extending the reaction time or increasing the temperature moderately (e.g., to 40-50°C). Refluxing in a low-boiling solvent like DCM may be necessary.[10] 3. Work up the reaction under cold conditions and purify the product promptly. Avoid prolonged exposure to high temperatures or moisture.
Reaction Mixture Turns Dark Brown or Black 1. High Temperature: Overheating can cause decomposition and polymerization, especially with pyridine.[8] 2. Side Reaction with Pyridine: Thionyl chloride can react directly with the pyridine ring, especially when pyridine is used as the solvent and the mixture is heated.[8]1. Maintain a low reaction temperature. Add thionyl chloride dropwise to the alcohol solution while cooling in an ice bath to control the initial exotherm.[11] 2. Use a non-reactive solvent (e.g., dichloromethane, chloroform, toluene) and add only a slight excess of pyridine (1.1-1.2 equivalents) as an acid scavenger instead of using it as the solvent.
Formation of an Insoluble Precipitate 1. Pyridinium Salt Formation: The nitrogen on the pyridine ring of the starting material or product can be protonated by generated HCl, forming a hydrochloride salt that may be insoluble in the reaction solvent.1. This is often expected. The salt can be carried through to the work-up. After the reaction is complete, quenching with a base will neutralize the salt and allow for extraction of the free-base product into an organic solvent.
Difficult Product Isolation/Purification 1. Product is a Salt: Pyridylmethyl chloride hydrochlorides are often crystalline solids but can be hygroscopic or deliquescent.[8] 2. Product is an Oil: The free-base form of the product may be a non-volatile oil. 3. Co-distillation: The product might co-distill with the solvent during removal under vacuum.1. Handle the product in a dry atmosphere (e.g., glove box or under inert gas). Purification can sometimes be achieved by washing the crude solid with a non-polar organic solvent like cold acetone or ether.[12] 2. Use column chromatography on silica gel for purification, potentially using a solvent system containing a small amount of a basic modifier like triethylamine to prevent streaking. 3. Use a rotary evaporator with careful temperature and pressure control. Perform a solvent exchange if necessary.

Quantitative Data Summary

The choice of reaction conditions significantly impacts the outcome. The following table summarizes expected trends based on common experimental parameters.

Parameter Condition A Condition B Expected Outcome & Remarks
Solvent Neat SOCl₂ or PyridineInert Solvent (DCM, Toluene)Condition B is generally preferred. Using an inert solvent provides better temperature control and minimizes side reactions with the solvent itself.[10]
Base No Base AddedPyridine (1.1 eq.)Condition B often leads to cleaner reactions. Pyridine neutralizes HCl, preventing acid-catalyzed degradation and promoting a clean SN2 reaction.[1][4]
Temperature 0°C to Room TempRefluxStart with Condition A. Higher temperatures can drastically increase the rate of side reactions and decomposition, leading to lower yields and darker reaction mixtures.[8]
SOCl₂ Stoichiometry 1.1 - 1.5 equivalents> 2.0 equivalentsUse Condition A. A slight excess is usually sufficient. A large excess increases the difficulty of removal and the potential for side reactions.

Experimental Protocols

Protocol 1: General Procedure for Chlorination of a Pyridylmethanol

This protocol describes a general method for converting a pyridylmethanol to the corresponding pyridylmethyl chloride hydrochloride using thionyl chloride in an inert solvent.

Materials:

  • Pyridylmethanol (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Thionyl Chloride (SOCl₂) (1.2 eq.)

  • Anhydrous Diethyl Ether

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolution: Dissolve the pyridylmethanol (1.0 eq.) in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of SOCl₂: Add thionyl chloride (1.2 eq.) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5°C. A precipitate (the hydrochloride salt) may form during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture back to 0°C.

    • Carefully add anhydrous diethyl ether to precipitate the product fully.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the resulting solid under high vacuum to afford the pyridylmethyl chloride hydrochloride. Due to its potential hygroscopic nature, store the product in a desiccator.[8]

Visualizations

Experimental Workflow

G start_end start_end process process decision decision io io A Start: Dissolve Pyridylmethanol in Anhydrous DCM B Cool Reaction Mixture to 0°C A->B Under N₂ C Add SOCl₂ (1.2 eq.) Dropwise B->C Maintain T < 5°C D Stir at 0°C, then Warm to Room Temp C->D E Monitor by TLC D->E F Reaction Complete? E->F F->D No, continue stirring G Precipitate with Ether & Filter F->G Yes H Wash Solid with Cold Ether G->H I Dry Under Vacuum H->I J End: Store Anhydrously I->J

Caption: Workflow for the chlorination of pyridylmethanol using SOCl₂.

Troubleshooting Decision Tree

G start_node Problem: Low Yield d1 Reaction mixture dark/tarry? start_node->d1 decision decision cause cause solution solution d2 Anhydrous conditions used? d1->d2 No c1 Cause: Decomposition at high temp d1->c1 Yes d3 Product isolated as a salt? d2->d3 Yes c2 Cause: Moisture deactivated reagent d2->c2 No c3 Cause: Product lost during basic workup d3->c3 No c4 Cause: Incomplete reaction d3->c4 Yes s1 Solution: Run at 0°C, add SOCl₂ slowly c1->s1 s2 Solution: Dry all reagents & glassware c2->s2 s3 Solution: Isolate as HCl salt by precipitation c3->s3 s4 Solution: Increase reaction time or warm gently c4->s4

Caption: A decision tree for troubleshooting low yield results.

References

Technical Support Center: (2-Chloro-6-methoxypyridin-4-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Chloro-6-methoxypyridin-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this versatile building block during chemical reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in various synthetic transformations.

Issue 1: Oxidation of the Hydroxymethyl Group to the Aldehyde

Question: I am trying to oxidize this compound to the corresponding aldehyde, but I am observing low yields and formation of multiple byproducts. What could be the cause and how can I prevent it?

Answer: Decomposition during the oxidation of this compound can arise from several factors, including the choice of oxidant, reaction temperature, and the inherent reactivity of the substituted pyridine ring.

Potential Causes and Solutions:

  • Over-oxidation: Strong oxidizing agents can lead to the formation of the corresponding carboxylic acid or other degradation products.

    • Recommendation: Employ mild and selective oxidizing agents.

  • Reaction with the Pyridine Ring: The pyridine nitrogen can be susceptible to oxidation or can coordinate with metal-based oxidants, leading to catalyst deactivation or side reactions.

  • Elevated Temperatures: Many oxidation reactions are exothermic. Poor temperature control can lead to uncontrolled reactions and decomposition.

Recommended Protocols for Mild Oxidation:

OxidantReagents & ConditionsPotential Side Reactions to Monitor
Dess-Martin Periodinane (DMP) DMP (1.1-1.5 eq.), CH₂Cl₂, Room Temperature, 1-3 hIncomplete reaction, formation of acetate adducts.
Swern Oxidation 1. (COCl)₂ (1.1-1.5 eq.), DMSO (2-3 eq.), CH₂Cl₂, -78 °C; 2. This compound; 3. Et₃N (3-5 eq.)Epimerization at adjacent stereocenters (if present), formation of methylthiomethyl (MTM) ethers at elevated temperatures.
TEMPO-mediated Oxidation TEMPO (catalytic), NaOCl (stoichiometric), CH₂Cl₂/H₂O, 0 °C to Room TemperatureReaction with other sensitive functional groups.

Experimental Protocol: Dess-Martin Oxidation

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar), add Dess-Martin Periodinane (1.2 eq.) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Instability of the Methoxy Group

Question: During my reaction, I am observing demethylation of the 6-methoxy group. What conditions can cause this and how can I avoid it?

Answer: The methoxy group on the pyridine ring can be susceptible to cleavage under certain nucleophilic or strongly acidic conditions.

Potential Causes and Solutions:

  • Strong Nucleophiles: Reagents like organolithiums or sodium amide can potentially attack the methyl group of the methoxy ether. A chemoselective demethylation of methoxypyridines has been reported using L-selectride.[1]

    • Recommendation: When using strong organometallic bases, consider performing the reaction at low temperatures and with careful control of stoichiometry.

  • Lewis or Brønsted Acids: Strong acids can protonate the pyridine nitrogen, activating the ring and potentially facilitating ether cleavage, although this often requires harsh conditions. Reagents like TMSI (trimethylsilyl iodide) are known to cleave aryl methyl ethers.

    • Recommendation: Avoid strong Lewis acids if demethylation is a concern. If acidic conditions are necessary, use milder acids and moderate temperatures.

Table of Reagents Known to Cleave Methoxy Groups and Recommended Alternatives:

Reagent TypeExamplesRecommended Alternatives/Modifications
Strong Nucleophiles/Bases n-BuLi, L-selectrideUse weaker bases like NaH, K₂CO₃, or organic amines. Perform reactions at low temperatures (e.g., -78 °C).
Lewis Acids BBr₃, AlCl₃, TMSIUse milder Lewis acids or protect the pyridine nitrogen before introducing the strong acid.
Strong Brønsted Acids HBr, HIUse weaker acids like acetic acid or buffered systems.
Issue 3: Unwanted Dechlorination

Question: I am observing the replacement of the chlorine atom with hydrogen in my product. What reaction conditions could be causing this hydrodechlorination?

Answer: The chloro group at the 2-position of the pyridine ring can be labile, particularly under catalytic hydrogenation conditions or in the presence of strong reducing agents.

Potential Causes and Solutions:

  • Catalytic Hydrogenation: Palladium, platinum, or nickel catalysts used for hydrogenation can readily cleave the C-Cl bond.

    • Recommendation: If a reduction is required elsewhere in the molecule, consider alternative methods that do not employ noble metal catalysts with hydrogen gas. For example, transfer hydrogenation with a suitable donor may offer better selectivity in some cases. A mild and efficient system for room temperature dechlorination of aryl chlorides involves KF(aq), PMHS, and catalytic Pd(OAc)2 in THF.[2]

  • Strong Hydride Reagents: While less common, strong reducing agents under harsh conditions might lead to dechlorination.

  • Cross-Coupling Side Reactions: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), hydrodechlorination can be a significant side reaction, often promoted by the presence of a hydride source (e.g., from an amine base or solvent).

Strategies to Minimize Dechlorination in Cross-Coupling Reactions:

ParameterRecommendation
Catalyst/Ligand Use ligands that promote rapid reductive elimination over competing side reactions. Electron-rich and bulky phosphine ligands are often effective.
Base Use non-coordinating, anhydrous bases like K₃PO₄ or Cs₂CO₃ instead of amine bases where possible.
Solvent Ensure the use of anhydrous solvents to minimize potential proton sources.
Temperature Run the reaction at the lowest effective temperature to disfavor side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the different functional groups in this compound during synthesis?

A1:

  • Hydroxymethyl group (-CH₂OH): Acts as a nucleophile or can be oxidized to an aldehyde or carboxylic acid, providing a handle for further functionalization.

  • Chloro group (-Cl): Serves as a leaving group for nucleophilic aromatic substitution or as a handle for transition-metal-catalyzed cross-coupling reactions.

  • Methoxy group (-OCH₃): Functions as an electron-donating group, influencing the reactivity of the pyridine ring. It can also be a site for demethylation to reveal a pyridone.

Q2: How can I protect the hydroxymethyl group to prevent unwanted reactions?

A2: The hydroxymethyl group can be protected as a silyl ether (e.g., TBS, TIPS) or a benzyl ether (Bn). Silyl ethers are generally stable to a wide range of non-acidic and non-fluoride-containing reagents and are easily removed. Benzyl ethers are stable to many acidic and basic conditions and are typically removed by catalytic hydrogenation, though care must be taken to avoid dechlorination of the pyridine ring.

Q3: Is the pyridine nitrogen prone to reaction?

A3: Yes, the pyridine nitrogen is basic and can be protonated by acids or act as a ligand for metal catalysts. In some cases, protecting the nitrogen by forming the N-oxide can be a useful strategy to modulate the reactivity of the ring, although this would require subsequent deoxygenation.

Q4: Can the chloro and methoxy groups be displaced by nucleophiles?

A4: The 2-chloro group is activated towards nucleophilic aromatic substitution. The 6-methoxy group is generally less labile but can be displaced under more forcing conditions or by specific reagents.

Visualizing Reaction Pathways and Decomposition

Diagram 1: Key Reaction Pathways

This diagram illustrates the main synthetic transformations involving this compound.

G cluster_main This compound cluster_oxidation Oxidation cluster_coupling Cross-Coupling (e.g., Suzuki) cluster_protection Hydroxyl Protection cluster_demethylation Demethylation A This compound B 2-Chloro-6-methoxyisonicotinaldehyde A->B [O] C 2-Aryl/Alkyl-6-methoxypyridin-4-yl)methanol A->C R-B(OH)₂, Pd cat. D Protected Alcohol (e.g., OTBS, OBn) A->D Protecting Group E 2-Chloro-6-oxo-1,6-dihydropyridin-4-yl)methanol A->E Demethylating Agent

Caption: Key synthetic routes for this compound.

Diagram 2: Potential Decomposition Pathways

This workflow outlines potential side reactions that can lead to the decomposition or undesired transformation of the starting material.

G cluster_start Starting Material cluster_decomp Decomposition Products Start This compound Dechlor Hydrodechlorination Product Start->Dechlor Harsh Reduction (e.g., H₂, Pd/C) Demeth Demethylation Product Start->Demeth Strong Nucleophiles or Lewis Acids Overox Over-oxidation Product (Carboxylic Acid) Start->Overox Strong Oxidants SideReact Ring-opened or Rearranged Products Start->SideReact Extreme pH or Temperature

Caption: Common decomposition pathways for the title compound.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2-chloropyridines. The following sections offer solutions to common challenges, focusing on the critical choice of base and solvent to enhance reaction outcomes.

Troubleshooting Guide

Q1: My Buchwald-Hartwig reaction with a 2-chloropyridine is showing low to no conversion. What are the most common causes and what should I check first?

Low or no conversion is a frequent issue, primarily because 2-chloropyridines are less reactive than their bromo or iodo counterparts.[1] The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step.[1]

Initial Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Source: Ensure your palladium source is active. Using a pre-catalyst, such as a G3 or G4 palladacycle, can be more reliable than Pd(OAc)₂ as it forms the active Pd(0) species more cleanly.[1]

    • Ligand Choice: Bulky, electron-rich phosphine ligands are crucial for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective. Consider sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos).[1]

    • Catalyst Loading: For challenging 2-chloropyridines, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[1]

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[1]

    • Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1]

    • Solvent and Reagent Purity: Use dry, degassed solvents. Water and oxygen can interfere with the catalytic cycle. Ensure the base is anhydrous and of high purity, as trace amounts of hydroxides or moisture can be problematic.[1]

  • Base and Solvent Selection:

    • Base: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is the most common and often the most effective choice.[1] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[1]

    • Solvent: Toluene and 1,4-dioxane are standard solvents.[1] The choice can significantly impact the solubility of reagents and the stability of the catalytic species.

Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?

Hydrodehalogenation is a common side reaction where the 2-chloropyridine is reduced instead of aminated.[1] This often occurs when the desired reductive elimination is slow, allowing for competing pathways.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands that accelerate reductive elimination can minimize hydrodehalogenation. Ligands from the Buchwald (e.g., SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series are designed to favor C-N bond formation.[1]

  • Base Purity: Ensure the base is anhydrous and of high purity. Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.[1]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[1]

  • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[1]

Q3: My starting materials are not dissolving well in the reaction solvent. What are my options?

Insolubility is a common reason for poor reaction performance.

  • Solvent Screening: While toluene and 1,4-dioxane are standard, other solvents can be effective. Consider screening solvents like THF, t-AmOH, or DMF. For bases like Cs₂CO₃ or K₃PO₄, which have poor solubility in toluene, a more polar solvent or a solvent mixture may be necessary.[1]

  • Agitation: For heterogeneous mixtures, ensure vigorous stirring. The high density of inorganic bases can cause them to settle, limiting their availability for the reaction.[1]

  • Homogeneous Bases: In some cases, soluble organic bases like DBU can be used, though they are generally less effective for this transformation.[1]

Frequently Asked Questions (FAQs)

What is the best base for the Buchwald-Hartwig amination of 2-chloropyridines?

For general applications, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often the most effective, leading to higher reaction rates and yields. However, if your substrate contains base-sensitive functional groups (e.g., esters), weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives, although they may require higher temperatures and more active catalyst systems.[1][2]

Which solvent should I choose?

Toluene and 1,4-dioxane are the most commonly used and often successful solvents for the Buchwald-Hartwig amination of 2-chloropyridines.[1] The choice can depend on the solubility of your specific substrates and the base used. For instance, with poorly soluble inorganic bases like Cs₂CO₃, a more polar solvent such as DMF or a mixture of solvents might be beneficial. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[1]

How can I improve the regioselectivity of amination on a dichloropyridine?

Generally, the chlorine at the 2-position of a pyridine ring is more activated towards oxidative addition than a chlorine at the 4-position due to electronic effects from the ring nitrogen.[1] To enhance selectivity for the 2-position:

  • Catalyst Control: The choice of ligand can strongly influence the site of reaction. For example, using a Xantphos-based catalyst with 2,4-dichloropyridine has been shown to favor amination at the C2 position with high selectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the reaction at the more reactive site.

Data Presentation

The following tables summarize the effects of different bases and solvents on the yield of the Buchwald-Hartwig amination of 2-chloropyridines with representative amines.

Table 1: Comparison of Bases for the Amination of 2-Chloropyridine with Aniline

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOtBuToluene10024~95
2K₃PO₄Toluene11024Moderate
3Cs₂CO₃Dioxane10024Good
4KOAcToluene1002411
5K₂CO₃Toluene1002435

Yields are approximate and can vary based on the specific ligand and catalyst used. Data compiled from multiple sources for comparative purposes.

Table 2: Comparison of Solvents for the Amination of 2-Chloropyridine with Morpholine

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOtBuToluene8018High
2NaOtBuDioxane8018High
3NaOtBuTHF6524Moderate
4Cs₂CO₃DMF10018Good

Yields are approximate and can vary based on the specific ligand and catalyst used. Data compiled from multiple sources for comparative purposes.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 2-Chloropyridine

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the 2-chloropyridine derivative, palladium pre-catalyst, phosphine ligand, and the base.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., flash column chromatography).[3]

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle Catalytic Cycle of Buchwald-Hartwig Amination cluster_cycle Pd0 Pd(0)L_n OxidativeAddition Ar-Pd(II)(Cl)L_n Pd0->OxidativeAddition Oxidative Addition ArCl 2-Chloropyridine (Ar-Cl) ArCl->OxidativeAddition Amine Amine (R₂NH) AmineCoordination [Ar-Pd(II)(Cl)(R₂NH)L_n] Amine->AmineCoordination Base Base Deprotonation Ar-Pd(II)(NR₂)L_n Base->Deprotonation Product 2-Aminopyridine (Ar-NR₂) OxidativeAddition->AmineCoordination Amine Coordination AmineCoordination->Deprotonation Deprotonation (Base) Deprotonation->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Troubleshooting Workflow for Low Conversion Start Low or No Product Step1 Step 1: Evaluate Catalyst System Start->Step1 Step1_Q1 Is the Pd source active? Is the ligand appropriate? Step1->Step1_Q1 Step1_Sol1 Use a pre-catalyst. Switch to a bulky, electron-rich ligand. Step1_Q1->Step1_Sol1 No Step2 Step 2: Check Reaction Conditions Step1_Q1->Step2 Yes Step1_Sol1->Step2 Step2_Q1 Is the temperature high enough? Is the atmosphere inert? Step2->Step2_Q1 Step2_Sol1 Increase temperature (80-110 °C). Ensure rigorous exclusion of air and moisture. Step2_Q1->Step2_Sol1 No Step3 Step 3: Optimize Base and Solvent Step2_Q1->Step3 Yes Step2_Sol1->Step3 Step3_Q1 Is the base strong enough? Are reagents soluble? Step3->Step3_Q1 Step3_Sol1 Use NaOtBu for higher reactivity. Screen alternative solvents (e.g., DMF for polar substrates). Step3_Q1->Step3_Sol1 No End Improved Yield Step3_Q1->End Yes Step3_Sol1->End

Caption: A logical workflow for troubleshooting low conversion.

References

Technical Support Center: Purification of N-substituted Pyridin-4-yl)methoxy Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common purification challenges encountered with N-substituted pyridin-4-yl)methoxy compounds. The following troubleshooting guides and FAQs provide actionable solutions and detailed protocols for your experiments.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, offering explanations and practical solutions.

Issue 1: Low Recovery of the Target Compound After Purification

Q: I am experiencing significant product loss after column chromatography or recrystallization. What are the potential causes and how can I improve my yield?

A: Low recovery is a common issue stemming from several factors. The basic nature of the pyridine ring can lead to irreversible adsorption on silica gel, and improper solvent selection can cause product loss in the mother liquor during recrystallization.[1][2]

Solutions:

  • Column Chromatography:

    • Deactivate Silica Gel: The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the silica surface, causing tailing and irreversible adsorption.[3] To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent.[1][4]

    • Alternative Stationary Phases: Consider using neutral or basic alumina, or a polymer-based column, which have fewer acidic sites.[3]

    • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[5] This prevents band broadening and improves separation.

  • Recrystallization:

    • Minimize Solvent Volume: Using an excessive amount of solvent for recrystallization is a primary cause of low yield, as a significant portion of the product will remain dissolved even after cooling.[2] Always use the minimum amount of hot solvent required to fully dissolve the crude product.[2]

    • Optimize Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2] Rapid cooling can lead to the formation of small, impure crystals.

    • Mother Liquor Analysis: Before discarding the mother liquor, concentrate it and analyze it by TLC or LC-MS to see if a significant amount of product remains. A second crop of crystals can sometimes be obtained.

Issue 2: Peak Tailing in HPLC/Column Chromatography

Q: My chromatographic peaks for N-substituted pyridin-4-yl)methoxy compounds show significant tailing. Why is this happening and how can I achieve symmetrical peaks?

A: Peak tailing is a frequent problem when purifying basic compounds like pyridine derivatives on standard silica-based columns.[3] The primary cause is the strong interaction between the basic nitrogen atom and acidic residual silanol groups on the silica surface, leading to multiple retention mechanisms.[3]

Solutions:

  • Mobile Phase Modification:

    • Add a Basic Competitor: Incorporating a small amount of a basic additive, such as triethylamine (~0.1%) or pyridine, into the mobile phase will compete with your compound for the active silanol sites, leading to more symmetrical peaks.[1]

    • Adjust pH: For reverse-phase HPLC, lowering the mobile phase pH to around 2.5-3.0 with a buffer (e.g., phosphate or formate) will protonate the residual silanol groups, minimizing their interaction with the pyridine nitrogen.[3] Note that most pyridine derivatives have a pKa between 5 and 6.[3]

  • Stationary Phase Selection:

    • End-Capped Columns: Use a high-quality, end-capped silica column where the residual silanol groups have been deactivated.

    • Alternative Phases: If tailing persists, switch to a different stationary phase. Phenyl or cyano phases can offer different selectivity, while polymer-based or hybrid columns are more stable at higher pH, allowing the pyridine to remain in its neutral, less interactive form.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of N-substituted pyridin-4-yl)methoxy compounds?

A1: Impurities can arise from starting materials, side reactions, or product degradation. Common impurities include:

  • Unreacted Starting Materials: Such as the corresponding pyridin-4-yl)methanol or the N-substituent precursor.

  • Over-alkylation or Di-substitution Products: Particularly if there are multiple reactive sites.

  • Oxidation Byproducts: The pyridine ring can be susceptible to oxidation, leading to N-oxides or other degradation products, which may be colored.[6]

  • Residual Solvents and Reagents: Solvents like pyridine (if used as a reagent or solvent) can be difficult to remove.[7]

Q2: My purified product is discolored (yellow or brown). How can I remove colored impurities?

A2: Colored impurities are often highly polar degradation or side products.[6] Two effective methods are:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent. Add a small amount (1-2% of the solute's weight) of activated charcoal and boil the solution for 5-10 minutes. The charcoal will adsorb the colored impurities. Remove the charcoal by hot gravity filtration and proceed with crystallization.[8]

  • Recrystallization: This is a highly effective method for achieving high purity.[1] The key is to select a solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution upon cooling.[2]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" happens when the solute comes out of solution as a liquid because the solution is too concentrated or the boiling point of the solvent is higher than the compound's melting point.[2][6]

  • Increase Solvent: The solution may be too saturated. Add more hot solvent until the oil redissolves, then allow it to cool more slowly.[2]

  • Change Solvent System: Use a solvent with a lower boiling point or a different polarity. A mixed solvent system can be effective.[6]

  • Induce Crystallization: Scratch the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.[2]

Q4: Which analytical techniques are best to confirm the purity of my final compound?

A4: A combination of techniques is recommended for comprehensive purity assessment:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structure and identifying any organic impurities.[5]

  • Mass Spectrometry (MS): Provides the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[5]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying purity and detecting trace impurities.[5]

Data & Protocols

Table 1: Troubleshooting Chromatographic Issues
IssuePotential CauseRecommended Solution
Peak Tailing Strong interaction between basic pyridine nitrogen and acidic silica.[3]Add 0.1-1% triethylamine or ammonia to the eluent.[1] Use an end-capped column or switch to an alumina/polymer stationary phase.[3]
Poor Resolution Inappropriate mobile phase polarity or stationary phase.Optimize the solvent system using TLC.[5] Switch to a different stationary phase (e.g., from C18 to a phenyl or cyano phase).[3]
Low Recovery Irreversible adsorption on the column.Deactivate silica with a basic modifier.[1] Use a less acidic stationary phase like neutral alumina.[3]
Compound Degradation Analyte is unstable on the acidic silica gel.Switch to a more inert stationary phase (e.g., end-capped silica or alumina).[3]
Experimental Protocol: Recrystallization for Purification

This protocol outlines a general procedure for purifying solid N-substituted pyridin-4-yl)methoxy compounds.

Materials:

  • Crude solid product

  • Recrystallization solvent(s)

  • Erlenmeyer flasks (2)

  • Heating source (hot plate)

  • Stir bar or boiling chips[8]

  • Activated carbon (optional, for colored impurities)[8]

  • Hot filtration setup (stemless funnel, fluted filter paper)[8]

  • Vacuum filtration setup (Büchner funnel, filter flask)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not at room temperature.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture gently while stirring. Continue to add small portions of hot solvent until the solid just dissolves completely.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for 5-10 minutes.[8]

  • Hot Gravity Filtration: Quickly filter the hot solution through a pre-warmed stemless funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.[8]

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2]

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator under vacuum.

Visualizations

Workflow for Troubleshooting Purification

General Purification Troubleshooting Workflow start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Perform Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No (Oil) is_colored Is the product colored? carbon_treat Activated Carbon Treatment, then Recrystallization is_colored->carbon_treat Yes oiling_out Product 'Oils Out'? is_colored->oiling_out No recrystallize->is_colored carbon_treat->oiling_out check_purity Assess Purity (TLC, LC-MS, NMR) chromatography->check_purity success Pure Product check_purity->success Pure low_yield Low Yield? check_purity->low_yield Impure / Low Yield oiling_out->check_purity No troubleshoot_recryst Troubleshoot Recrystallization: - Change solvent - Cool slower - Seed crystal oiling_out->troubleshoot_recryst Yes troubleshoot_recryst->oiling_out troubleshoot_yield Troubleshoot Yield: - Minimize solvent - Check mother liquor low_yield->troubleshoot_yield Yes (Recrystallization) peak_tailing Peak Tailing? low_yield->peak_tailing No troubleshoot_yield->recrystallize peak_tailing->success No troubleshoot_chrom Troubleshoot Chromatography: - Add basic modifier - Change stationary phase peak_tailing->troubleshoot_chrom Yes (Chromatography) troubleshoot_chrom->chromatography

Caption: A flowchart for systematically troubleshooting common purification issues.

Decision Logic for Chromatography Method Selection

Decision Logic for Chromatography Method Selection start Crude Mixture polarity Assess Polarity of Target Compound vs. Impurities start->polarity normal_phase Normal Phase Chromatography (e.g., Silica, Alumina) polarity->normal_phase Target is less polar than impurities reverse_phase Reverse Phase Chromatography (e.g., C18) polarity->reverse_phase Target is more polar than impurities ion_exchange Ion Exchange Chromatography polarity->ion_exchange Target and impurities have different charge states troubleshoot_np Issue: Peak Tailing Solution: Add Et3N or NH3/MeOH to eluent normal_phase->troubleshoot_np troubleshoot_rp Issue: Poor Retention Solution: Use ion-pairing agent or adjust pH reverse_phase->troubleshoot_rp final_product Purified Compound ion_exchange->final_product troubleshoot_np->final_product troubleshoot_rp->final_product

References

minimizing byproduct formation in the reduction of 2-chloro-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the reduction of methyl 2-chloro-6-methoxyisonicotinate to (2-chloro-6-methoxypyridin-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the desired reaction in the reduction of methyl 2-chloro-6-methoxyisonicotinate?

The primary goal is the selective reduction of the methyl ester group to a primary alcohol, yielding this compound, while keeping the chloropyridine ring intact.

Q2: What are the common byproducts observed during this reduction?

Common byproducts can arise from several undesired reactions:

  • Dechlorination: The chlorine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of (6-methoxypyridin-4-yl)methanol.

  • Over-reduction: The pyridine ring itself can be reduced to a piperidine ring, especially under harsh catalytic hydrogenation conditions.

  • Incomplete reaction: Unreacted starting material (methyl 2-chloro-6-methoxyisonicotinate) may remain.

Q3: Which reducing agents are suitable for this transformation?

Sodium borohydride (NaBH₄) is a commonly used reagent for this type of reduction. It is a mild reducing agent that typically reduces aldehydes and ketones, and with appropriate conditions, can reduce esters.[1] Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can also be used, but may be less chemoselective.[1] Catalytic hydrogenation can also be employed, but requires careful selection of the catalyst and conditions to avoid dehalogenation and ring reduction.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Significant formation of the dechlorinated byproduct.
Potential Cause Recommended Solution
Harsh Reaction Conditions When using catalytic hydrogenation, high temperatures and pressures can promote hydrodechlorination.[2] Reduce the reaction temperature and pressure.
Inappropriate Catalyst Some catalysts, like Palladium on carbon (Pd/C), are known to be effective for dehalogenation.[2] Consider using a different catalyst such as Platinum on carbon (Pt/C) or Rhodium on carbon (Rh/C), which may be less prone to causing dechlorination under optimized conditions.
Extended Reaction Time Prolonged exposure to the reducing agent can lead to the slow formation of the dechlorinated product. Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
Issue 2: Presence of over-reduced product (piperidine derivative).
Potential Cause Recommended Solution
Use of a Strong Reducing Agent Lithium aluminum hydride (LiAlH₄) can potentially reduce the pyridine ring, although it is less common than with catalytic hydrogenation. If over-reduction is observed, switch to a milder reducing agent like sodium borohydride.
Acidic Conditions in Catalytic Hydrogenation The presence of acid can protonate the pyridine nitrogen, forming a pyridinium salt, which is more susceptible to hydrogenation. Ensure the reaction is run under neutral or basic conditions.
High Catalyst Loading or High Pressure in Catalytic Hydrogenation An excess of catalyst or very high hydrogen pressure can lead to the saturation of the aromatic ring.[3] Reduce the catalyst loading and the hydrogen pressure.
Issue 3: Incomplete reaction with significant starting material remaining.
Potential Cause Recommended Solution
Insufficient Reducing Agent The stoichiometry of the reducing agent may be inadequate. Increase the molar equivalents of the reducing agent (e.g., NaBH₄) incrementally.
Low Reaction Temperature The reduction of esters with sodium borohydride can be slow at low temperatures. Consider increasing the reaction temperature. For NaBH₄ reductions, a solvent like methanol or ethanol can be used at reflux.[4]
Poor Solubility of Starting Material The starting material may not be fully dissolved in the chosen solvent, limiting its availability for reaction. Use a co-solvent system (e.g., THF/methanol) to ensure complete dissolution.

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride
  • Dissolution: Dissolve methyl 2-chloro-6-methoxyisonicotinate (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (2.0 - 4.0 eq) portion-wise to the cooled solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously add water or a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄.

  • Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation
  • Setup: To a hydrogenation vessel, add methyl 2-chloro-6-methoxyisonicotinate (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Add the chosen catalyst (e.g., 5% Pt/C, 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots via TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Data Presentation

Table 1: Hypothetical Comparison of Reduction Methods and Byproduct Formation

Method Reducing Agent/Catalyst Conditions Desired Product Yield (%) Dechlorination (%) Over-reduction (%)
ANaBH₄Methanol, 25°C, 6h85< 20
BNaBH₄THF/Methanol, 65°C, 4h92< 20
CH₂, Pd/CMethanol, 25°C, 5 atm7025< 5
DH₂, Pt/CEthanol, 25°C, 5 atm888< 2
ELiAlH₄THF, 0°C to 25°C, 2h90< 5< 5

Note: The data in this table is illustrative and intended for comparison purposes. Actual results may vary based on specific experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for Reduction start Start: Methyl 2-chloro-6-methoxyisonicotinate dissolve Dissolve in appropriate solvent start->dissolve cool Cool to 0°C (for hydride reduction) dissolve->cool add_reagent Add reducing agent (e.g., NaBH4 or catalyst) cool->add_reagent react Stir under controlled temperature and time add_reagent->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Quench and perform aqueous work-up monitor->workup purify Purify by column chromatography workup->purify product Product: this compound purify->product

Caption: A generalized experimental workflow for the reduction of methyl 2-chloro-6-methoxyisonicotinate.

troubleshooting_logic Troubleshooting Byproduct Formation start Analyze Crude Product byproduct_check Major Byproduct Detected? start->byproduct_check dechlorination Dechlorination (Loss of Cl) byproduct_check->dechlorination Yes over_reduction Over-reduction (Piperidine formation) byproduct_check->over_reduction Yes incomplete Incomplete Reaction byproduct_check->incomplete Yes no_issue Minor Byproducts Proceed to Purification byproduct_check->no_issue No action1 Use milder conditions Change catalyst (e.g., from Pd to Pt) Reduce reaction time dechlorination->action1 action2 Use milder reducing agent (NaBH4) Avoid acidic conditions Reduce H2 pressure/catalyst loading over_reduction->action2 action3 Increase equivalents of reducing agent Increase temperature Use a co-solvent incomplete->action3

Caption: A decision tree for troubleshooting common byproduct formation issues.

References

reaction condition optimization for scaling up (2-Chloro-6-methoxypyridin-4-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of (2-Chloro-6-methoxypyridin-4-yl)methanol, focusing on reaction condition optimization for scaling up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound on a laboratory and pilot scale?

A1: The most prevalent and scalable method for the synthesis of this compound is the reduction of a suitable carboxylic acid or ester precursor, namely 2-Chloro-6-methoxyisonicotinic acid or its corresponding esters (e.g., methyl or ethyl ester). This pathway is favored due to the commercial availability of the starting materials and the generally high yields and selectivity of the reduction step.

Q2: What are the recommended reducing agents for the conversion of 2-Chloro-6-methoxyisonicotinic acid or its esters to the corresponding alcohol?

A2: For the reduction of the carboxylic acid or ester to the alcohol, several reducing agents can be employed. Sodium borohydride (NaBH₄) in the presence of a catalyst or in a suitable solvent like methanol or ethanol is a common choice due to its milder reaction conditions and easier handling.[1] For a more potent reducing agent, Lithium Aluminum Hydride (LiAlH₄) can be used, though it requires stricter anhydrous conditions and careful handling due to its high reactivity.[2]

Q3: What are the critical parameters to control during the reduction reaction for a successful scale-up?

A3: Key parameters for a successful and safe scale-up of the reduction step include:

  • Temperature Control: The reaction is often exothermic, especially with powerful reducing agents like LiAlH₄. Maintaining a controlled temperature, typically starting at 0°C and gradually warming to room temperature, is crucial to prevent side reactions and ensure safety.

  • Reagent Addition: Slow and portion-wise addition of the reducing agent to the solution of the starting material is essential to manage the reaction rate and heat generation.

  • Solvent Selection: The choice of solvent is critical. Protic solvents like methanol or ethanol are suitable for NaBH₄ reductions, while anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are necessary for LiAlH₄ reductions.

  • Quenching: Careful and slow quenching of the reaction mixture with water or a dilute acid is necessary to neutralize any excess reducing agent. This step can be highly exothermic and must be performed with caution, especially on a larger scale.

Q4: What are the potential impurities that can form during the synthesis, and how can they be minimized?

A4: Potential impurities can include:

  • Unreacted Starting Material: Incomplete reduction can leave residual carboxylic acid or ester. This can be minimized by using a slight excess of the reducing agent and ensuring adequate reaction time.

  • Over-reduction Products: While less common for this specific transformation, highly reactive reducing agents could potentially lead to the reduction of the pyridine ring or cleavage of the methoxy group under harsh conditions.

  • Isomeric Impurities: If the starting material, 2-Chloro-6-methoxyisonicotinic acid, contains isomeric impurities, these will likely be carried through to the final product. Using a high-purity starting material is crucial.

Q5: What are the recommended purification methods for the final product on a larger scale?

A5: For large-scale purification, crystallization is the preferred method due to its cost-effectiveness and efficiency. Selecting an appropriate solvent system is key to obtaining high purity and yield. Column chromatography can be used for smaller scales or for the removal of impurities with similar polarity to the product, but it is often less practical for large-scale production.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive reducing agent. 2. Insufficient amount of reducing agent. 3. Reaction conditions not optimal (e.g., temperature too low). 4. Poor quality of starting material.1. Use a fresh, properly stored batch of the reducing agent. 2. Increase the molar equivalents of the reducing agent (e.g., from 1.1 to 1.5 eq.). 3. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. 4. Verify the purity of the 2-Chloro-6-methoxyisonicotinic acid or its ester by analytical methods.
Presence of Unreacted Starting Material 1. Incomplete reaction. 2. Short reaction time.1. Increase the amount of reducing agent. 2. Extend the reaction time and continue to monitor the reaction progress.
Formation of Unknown Byproducts 1. Reaction temperature too high. 2. Presence of impurities in the starting material or solvent. 3. Non-selective reduction.1. Maintain a lower reaction temperature and ensure controlled addition of the reducing agent. 2. Use high-purity starting materials and anhydrous solvents. 3. Consider a milder reducing agent if over-reduction is suspected.
Difficulty in Product Isolation/Purification 1. Product is an oil and does not crystallize. 2. Impurities co-crystallize with the product.1. Attempt to form a crystalline salt of the alcohol. 2. Experiment with different solvent systems for crystallization. A combination of a good solvent and a poor solvent can often induce crystallization. 3. If impurities persist, a charcoal treatment of the solution before crystallization might be effective. For persistent issues, a final purification by column chromatography may be necessary.

Experimental Protocols

Synthesis of this compound via Reduction of 2-Chloro-6-methoxyisonicotinic acid with Sodium Borohydride

  • Reagents:

    • 2-Chloro-6-methoxyisonicotinic acid

    • Sodium Borohydride (NaBH₄)

    • Methanol (MeOH) or Tetrahydrofuran (THF)

    • Hydrochloric Acid (HCl), 1M solution

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Chloro-6-methoxyisonicotinic acid in a suitable solvent (e.g., THF).

    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, prepare a solution or suspension of Sodium Borohydride in the same solvent.

    • Slowly add the Sodium Borohydride solution/suspension to the cooled solution of the carboxylic acid over a period of 30-60 minutes, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

    • Cool the reaction mixture back to 0°C and carefully quench the reaction by the slow, dropwise addition of 1M HCl until the effervescence ceases.

    • Adjust the pH of the solution to ~7-8 with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with Ethyl Acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing Agent Typical Molar Equivalents Solvent Reaction Temperature Typical Yield Key Advantages Key Disadvantages
Sodium Borohydride (NaBH₄)1.1 - 2.0Methanol, Ethanol, THF0°C to RT85-95%Milder conditions, easier handling, good chemoselectivity.May require a catalyst or longer reaction times.
Lithium Aluminum Hydride (LiAlH₄)1.0 - 1.5Anhydrous THF, Diethyl Ether0°C to RT90-98%Highly efficient and fast.Highly reactive, moisture-sensitive, requires strict anhydrous conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Chloro-6-methoxyisonicotinic acid in THF cool_solution Cool solution to 0°C start->cool_solution prepare_nabh4 Prepare NaBH₄ solution/suspension in THF cool_solution->prepare_nabh4 add_nabh4 Slowly add NaBH₄ solution prepare_nabh4->add_nabh4 Controlled Addition warm_rt Warm to Room Temperature and Stir add_nabh4->warm_rt monitor Monitor reaction by TLC/HPLC warm_rt->monitor quench Quench with 1M HCl at 0°C monitor->quench Reaction Complete neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate crystallize Crystallize from EtOAc/Hexanes dry_concentrate->crystallize product This compound crystallize->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Inactive/Insufficient Reducing Agent start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Short Reaction Time start->cause3 solution1 Use fresh reducing agent / Increase equivalents cause1->solution1 solution2 Optimize temperature profile cause2->solution2 solution3 Extend reaction time cause3->solution3

References

Technical Support Center: Alternative Reducing Agents for Methyl 2-chloro-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative reducing agents for methyl 2-chloro-6-methoxyisonicotinate. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the reduction of methyl 2-chloro-6-methoxyisonicotinate?

A1: The main challenges stem from the molecule's multifunctionality. Key considerations include:

  • Chemoselectivity: The substrate contains three reducible functional groups: the pyridine ring, the methyl ester, and the chloro substituent. A reducing agent may react with one or more of these groups.

  • Dehalogenation: The chloro group can be susceptible to removal, especially under catalytic hydrogenation conditions.[1]

  • Ester Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce the methyl ester to a primary alcohol.

  • Pyridine Ring Reduction: Complete saturation of the pyridine ring to a piperidine requires relatively harsh conditions, which can affect the other functional groups.

Q2: What are the main categories of alternative reducing agents for this substrate?

A2: The primary alternatives to consider are:

  • Hydride Reducing Agents: This category includes sodium borohydride (NaBH₄) and its derivatives, as well as more powerful reagents like lithium aluminum hydride (LiAlH₄).

  • Catalytic Hydrogenation: This involves the use of a metal catalyst (e.g., Platinum, Palladium, Rhodium) and a hydrogen source.

  • Transfer Hydrogenation: A variation of catalytic hydrogenation that uses a hydrogen donor molecule instead of hydrogen gas.[2][3]

Q3: Can Sodium Borohydride (NaBH₄) reduce the methyl ester group?

A3: Under standard conditions (e.g., in methanol or ethanol at room temperature), NaBH₄ is generally not reactive enough to reduce esters.[4] However, its reactivity can be enhanced by:

  • Elevated Temperatures: Refluxing the reaction can sometimes promote ester reduction.

  • Co-solvents: Using a mixture of solvents like THF and methanol can facilitate the reaction.[5]

  • Additives (Lewis Acids): The addition of Lewis acids such as lithium chloride (LiCl)[6], calcium chloride (CaCl₂)[4], or zinc chloride (ZnCl₂) can activate the ester carbonyl group towards reduction by NaBH₄.

Troubleshooting Guides

Problem 1: Low yield or no reaction when using Sodium Borohydride (NaBH₄).

  • Possible Cause: Insufficient reactivity of NaBH₄ towards the ester group.

    • Solution:

      • Increase the reaction temperature. Refluxing the reaction in a solvent like a THF/methanol mixture may provide enough energy to drive the reaction.

      • Add a Lewis acid catalyst. The in-situ formation of a more reactive borohydride species can be achieved by adding salts like LiCl or CaCl₂. A common starting point is to use 1.5 equivalents of the Lewis acid and 3 equivalents of NaBH₄.[4]

      • Ensure anhydrous conditions for certain additives. When using LiCl to form lithium borohydride in situ, it is crucial to use dry solvents (e.g., dry THF) as LiBH₄ is water-sensitive.[6]

Problem 2: Dehalogenation is observed during catalytic hydrogenation.

  • Possible Cause: The catalyst and/or reaction conditions are too harsh, leading to the cleavage of the carbon-chlorine bond. This is a known issue with halogenated aromatic systems.[1][7]

    • Solution:

      • Change the catalyst. Some catalysts are more prone to causing dehalogenation than others. Consider switching from Palladium-based catalysts to Platinum (e.g., PtO₂) or Rhodium-based catalysts (e.g., Rh₂O₃), which may offer better selectivity.[8][9]

      • Modify the reaction conditions. Lowering the hydrogen pressure and/or reaction temperature can sometimes minimize dehalogenation.

      • Use an acidic medium. In some cases, conducting the hydrogenation in an acidic solvent like acetic acid can activate the pyridine ring for reduction while potentially minimizing dehalogenation.[8]

Problem 3: The ester group is also reduced during pyridine ring hydrogenation.

  • Possible Cause: The chosen conditions for ring saturation are also effective for ester reduction.

    • Solution:

      • Consider a milder hydrogenation method. Transfer hydrogenation using a catalyst like a Rhodium complex in the presence of a hydrogen donor (e.g., formic acid/triethylamine mixture) can be highly chemoselective for the pyridine ring under mild conditions.[2][3][10]

      • Protect the ester group. While less ideal due to additional synthetic steps, protection of the ester as a different functional group that is stable to the reduction conditions could be an option.

Quantitative Data Summary

The following table summarizes data for different reducing agents. Note that specific data for methyl 2-chloro-6-methoxyisonicotinate is limited in the literature; therefore, data for analogous structures are included for comparison.

Reducing Agent/CatalystSubstrateSolventTemperatureTimeYieldNotes
NaBH₄ / RefluxMethyl 4-chloropyridine-2-carboxylateTHF/MethanolReflux (~70°C)N/ADecentAnecdotal evidence suggests this can be effective for a similar substrate.[11]
NaBH₄ / CaCl₂Aromatic EsterTHF/Alcohol (1:2)RT to 60°CN/ASelectiveGeneral procedure for ester reduction in the presence of other functional groups.[4]
Rh₂O₃ / H₂Functionalized PyridinesTFE40°C16 hExcellentMild conditions, tolerates ester groups. Dehalogenation can be an issue.[9]
PtO₂ / H₂Substituted PyridinesAcetic AcidRTN/AHighRequires high pressure (50-70 bar).[8]
[Cp*RhCl₂]₂ / HCOOH-Et₃NQuaternary Pyridinium SaltsHCOOH-Et₃N40°C24 hExcellentTransfer hydrogenation, highly chemoselective for the pyridine ring.[2]

Experimental Protocols

Protocol 1: Reduction of the Ester Group using NaBH₄ with a Lewis Acid Additive

This protocol is a general guideline for the selective reduction of the methyl ester in the presence of the chloropyridine moiety.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the methyl 2-chloro-6-methoxyisonicotinate (1 equivalent) in a mixture of anhydrous THF and methanol (a common ratio is 1:2).

  • Addition of Lewis Acid: Add calcium chloride (CaCl₂) (1.5 equivalents) to the solution and stir until it is well dispersed.

  • Addition of Reducing Agent: Cool the mixture in an ice bath and slowly add sodium borohydride (NaBH₄) (3 equivalents) in portions.

  • Reaction: Allow the reaction to warm to room temperature and then heat to a gentle reflux (e.g., 60°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and carefully quench by the slow addition of acetone, followed by water.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation of the Pyridine Ring

This protocol provides a general procedure for the reduction of the pyridine ring, but requires careful optimization to avoid dehalogenation.

  • Catalyst Preparation: In a suitable hydrogenation vessel, place the catalyst (e.g., 5 mol% Rh₂O₃).

  • Reaction Setup: Add a solution of methyl 2-chloro-6-methoxyisonicotinate in a suitable solvent (e.g., 2,2,2-Trifluoroethanol - TFE).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 5 bar) and stir the reaction at the desired temperature (e.g., 40°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with the reaction solvent. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting start Start: Methyl 2-chloro-6-methoxyisonicotinate reagents Select Reducing Agent & Conditions start->reagents reaction Perform Reduction reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete no_reaction Low/No Conversion monitoring->no_reaction Incomplete side_products Side Products (e.g., Dehalogenation) monitoring->side_products Impure extraction Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification product Isolated Product purification->product adjust_temp Adjust Temperature/Time no_reaction->adjust_temp change_reagent Change Reagent/Catalyst side_products->change_reagent adjust_temp->reaction change_reagent->reagents

Caption: General experimental workflow for the reduction of methyl 2-chloro-6-methoxyisonicotinate.

signaling_pathway cluster_hydride Hydride Reagents cluster_hydrogenation Catalytic Hydrogenation cluster_products Potential Products substrate Methyl 2-chloro-6-methoxyisonicotinate nabh4 NaBH4 (mild) substrate->nabh4 No reaction (ester) nabh4_lewis NaBH4 + Lewis Acid substrate->nabh4_lewis Chemoselective lialh4 LiAlH4 (strong) substrate->lialh4 Non-selective rh_cat Rh-based Catalyst substrate->rh_cat Chemoselective (ring) pt_cat Pt-based Catalyst substrate->pt_cat Potentially less selective ester_reduced 2-chloro-6-methoxy-4-(hydroxymethyl)pyridine nabh4_lewis->ester_reduced fully_reduced (2-chloro-6-methoxypiperidin-4-yl)methanol lialh4->fully_reduced dehalogenated Dehalogenated byproducts lialh4->dehalogenated ring_reduced Methyl 2-chloro-6-methoxypiperidine-4-carboxylate rh_cat->ring_reduced rh_cat->dehalogenated pt_cat->ring_reduced pt_cat->dehalogenated

Caption: Logical relationships between reducing agents and potential products.

References

Validation & Comparative

A Comparative Guide to the Synthesis of (2-Chloro-6-methoxypyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable preparation of key intermediates is of paramount importance. This guide provides a comparative analysis of two prominent synthetic routes to (2-Chloro-6-methoxypyridin-4-yl)methanol, a valuable building block in medicinal chemistry. The comparison focuses on key performance indicators such as reaction yield, purity, and reaction conditions, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

Two primary pathways for the synthesis of the target compound's immediate precursor, methyl 2-chloro-6-methoxypyridine-4-carboxylate, have been identified. Both routes converge on this key intermediate, which is subsequently reduced to the final product, this compound.

ParameterRoute 1: From 2,6-dichloropyridine-4-carbonyl chlorideRoute 2: From 2,6-dichloropyridine
Starting Material 2,6-dichloropyridine-4-carbonyl chloride2,6-dichloropyridine
Key Steps 1. Methoxylation/Esterification2. Reduction1. Methoxylation/Carboxylation2. Esterification3. Reduction
Overall Yield GoodGood
Reagents Sodium methoxide, Methanol, Reducing agent (e.g., LiAlH₄)Sodium hydroxide, Methanol, Sulfuric acid, Reducing agent (e.g., LiAlH₄)
Scalability Potentially suitable for large-scale synthesisInvolves multiple steps which may affect overall efficiency on a larger scale

Synthetic Route Diagrams

To visually represent the logical flow of the synthetic pathways, the following diagrams have been generated.

G Comparative Synthesis of this compound cluster_route1 Route 1 cluster_route2 Route 2 A 2,6-dichloropyridine-4-carbonyl chloride B Methyl 2-chloro-6-methoxypyridine-4-carboxylate A->B NaOMe, MeOH F This compound B->F Reduction (e.g., LiAlH₄) C 2,6-dichloropyridine D 2-chloro-6-methoxy-pyridine-4-carboxylic acid C->D 1. NaOH, MeOH 2. HCl E Methyl 2-chloro-6-methoxypyridine-4-carboxylate D->E H₂SO₄, MeOH E->F

Caption: Overview of the two synthetic routes to this compound.

Experimental Protocols

Detailed experimental procedures for the key steps in each synthetic route are provided below.

Route 1: From 2,6-dichloropyridine-4-carbonyl chloride

Step 1: Synthesis of Methyl 2-chloro-6-methoxypyridine-4-carboxylate

To a solution of 2,6-dichloropyridine-4-carbonyl chloride (10.3 g, 50 mmol) in methanol (45 mL), a 25% solution of sodium methoxide in methanol (13 mL) is added. The reaction mixture is stirred at room temperature for 5 hours. Subsequently, the mixture is poured into water (200 mL). The resulting white precipitate is collected by filtration, washed with water, and air-dried to yield methyl 2-chloro-6-methoxypyridine-4-carboxylate.

  • Yield: 7.89 g (79%)

Route 2: From 2,6-dichloropyridine

Step 1: Synthesis of 2-chloro-6-methoxy-pyridine-4-carboxylic acid

A 32% aqueous solution of sodium hydroxide (770 mL) is added to a solution of 2,6-dichloropyridine (200 g, 1.04 mol) in methanol (3 L). The mixture is heated to 70°C and stirred for 4 hours. After cooling to room temperature, the mixture is neutralized with 32% hydrochloric acid (100 mL) followed by 25% hydrochloric acid (700 mL) and stirred overnight. The white precipitate is collected, washed with methanol, and dried. The filtrate is evaporated, and the residue is suspended in water (200 mL) and heated to 60°C. The solid is collected, washed with water, and dried to afford 2-chloro-6-methoxy-pyridine-4-carboxylic acid.

  • Yield: 183 g

Step 2: Synthesis of Methyl 2-chloro-6-methoxypyridine-4-carboxylate

Sulfuric acid (20 mL) is added to a suspension of 2-chloro-6-methoxy-pyridine-4-carboxylic acid (244 g, 1.30 mol) in methanol (2.5 L). The mixture is heated at reflux for 24 hours and then cooled to 0°C. The solid product is collected by filtration, washed with methanol (200 mL) and water (500 mL), and dried under high vacuum to give methyl 2-chloro-6-methoxypyridine-4-carboxylate as a white solid.

  • Yield: 165 g

Final Step: Reduction to this compound

General Procedure for LiAlH₄ Reduction of an Ester:

Caution: Lithium aluminum hydride is a highly reactive and flammable reagent. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) and with appropriate safety precautions.

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a solution of methyl 2-chloro-6-methoxypyridine-4-carboxylate in anhydrous tetrahydrofuran (THF) is prepared. The solution is cooled to 0°C in an ice bath. A solution of lithium aluminum hydride in THF is then added dropwise via the dropping funnel, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

The reaction is then carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Concluding Remarks

Both synthetic routes presented offer viable pathways to this compound. Route 1 is more direct, starting from a more advanced intermediate, which may be advantageous for smaller scale syntheses where the starting material is commercially available. Route 2, while involving more steps, begins with a simpler and potentially more cost-effective starting material, making it a consideration for larger-scale production. The final reduction step is a standard transformation, and while a specific protocol for this substrate was not found, the general procedure provided can be optimized to achieve high yields of the desired product. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory.

A Comparative Guide to Alternative Precursors for the Synthesis of 2-Chloro-6-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-chloro-6-methoxypyridine and its derivatives is a critical step in the development of numerous pharmaceutical compounds. The choice of precursor material significantly impacts the efficiency, cost-effectiveness, and environmental footprint of the synthesis. This guide provides an objective comparison of various precursors, supported by experimental data, to aid researchers in selecting the optimal synthetic route.

Comparison of Synthetic Precursors

The selection of a precursor for the synthesis of 2-chloro-6-methoxypyridine derivatives is a trade-off between factors such as availability, cost, reaction complexity, and yield. The most common and well-documented precursor is 2,6-dichloropyridine. However, alternative starting materials such as 2,6-dihydroxypyridine and 2-amino-6-methoxypyridine present different synthetic strategies. More modern approaches also focus on "green chemistry" principles to improve the sustainability of these processes.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with different synthetic routes starting from various precursors.

PrecursorSynthetic RouteKey StepsReported YieldPurityKey ReagentsNotes
2,6-Dichloropyridine Nitration, Ammonolysis, Methoxylation, ReductionNitration, Selective Ammonolysis, Methoxylation, Nitro Group Reduction75.38% (Nitration), 56.45% (Ammonolysis/Methoxylation), 86.5% (Methoxylation)99.5% (GC, Nitration), 99.3% (HPLC, Ammonolysis/Methoxylation), 99.0% (HPLC, Methoxylation)H₂SO₄, HNO₃, aq. NH₃, NaOMe, SnCl₂/HClWell-established, multi-step process with good yields and high purity.[4][5][6]
2,4,6-Trichloropyridine Selective MethoxylationNucleophilic Aromatic Substitution94%Not specifiedNaH, Methanol, DMFHigh yield for the synthesis of a related dichloro-methoxy-pyridine derivative.[7]
2-Amino-4-methyl-6-methoxypyrimidine DiazotizationSandmeyer-type reactionNot specified for pyridine derivativeNot specifiedNaNO₂, HClDemonstrates a potential route from an amino precursor, though data is for a pyrimidine analog.[8]
2-Chloropyridine Direct ChlorinationPhotoinitiated chlorinationHigh conversion and selectivity reportedNot specifiedCl₂ (gas), lightA more direct route, potentially reducing step count.[9]

Experimental Protocols

Synthesis from 2,6-Dichloropyridine

This route involves a multi-step process to introduce the desired functional groups.[4][5]

a) Nitration of 2,6-Dichloropyridine: To a stirred solution of concentrated sulfuric acid, 2,6-dichloropyridine (1.0 eq) is added slowly at 20–25 °C. Concentrated nitric acid (4.5 eq) is then added portion-wise, maintaining the temperature below 50 °C. The mixture is heated to 100–105 °C for 5 hours. After cooling, the reaction mixture is poured into ice water, and the precipitated 2,6-dichloro-3-nitropyridine is collected by filtration, washed with water, and dried.

b) Ammonolysis of 2,6-Dichloro-3-nitropyridine: 2,6-dichloro-3-nitropyridine (1.0 eq) is dissolved in methanol. An aqueous ammonia solution (25%, 1.4 eq) is added at room temperature. The mixture is heated to 35–40 °C for 2 hours. After cooling, the solid product, 2-amino-6-chloro-3-nitropyridine, is collected by filtration.

c) Methoxylation of 2-amino-6-chloro-3-nitropyridine: Sodium methoxide (1.05 eq) is dissolved in methanol. To this solution, 2-amino-6-chloro-3-nitropyridine (1.0 eq) is added at 15 °C. The mixture is stirred at 25–30 °C for 4-5 hours. The reaction mixture is then poured into water, and the precipitated 2-amino-3-nitro-6-methoxypyridine is filtered, washed, and dried.

Synthesis from 2,4,6-Trichloropyridine

This method relies on the selective nucleophilic substitution of a chlorine atom.[7]

To a solution of 2,4,6-trichloropyridine (1.0 eq) in DMF at 0 °C, sodium hydride (60% dispersion in mineral oil, 1.05 eq) and methanol (1.05 eq) are added slowly. The reaction mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

Potential Synthesis from 2-Amino-6-methoxypyridine (via Diazotization)

This hypothetical route is based on analogous reactions for pyrimidine systems.[8]

A solution of 2-amino-6-methoxypyridine in concentrated hydrochloric acid is cooled to approximately 0 °C. A solution of sodium nitrite in water is then added slowly, maintaining the low temperature. This would form a diazonium salt, which could then be subjected to a Sandmeyer-type reaction with a chloride source (e.g., CuCl) to introduce the chloro group. Note: This is an illustrative protocol and would require optimization for the specific pyridine substrate.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the primary synthetic routes discussed.

Synthesis_Pathways cluster_0 Route 1: From 2,6-Dichloropyridine cluster_1 Route 2: From 2,4,6-Trichloropyridine DCP 2,6-Dichloropyridine DCNP 2,6-Dichloro-3-nitropyridine DCP->DCNP Nitration (H₂SO₄, HNO₃) ACNP 2-Amino-6-chloro-3-nitropyridine DCNP->ACNP Ammonolysis (aq. NH₃) AMNP 2-Amino-6-methoxy-3-nitropyridine ACNP->AMNP Methoxylation (NaOMe) Target1 2-Chloro-6-methoxypyridine Derivative AMNP->Target1 Further Steps (e.g., Reduction) TCP 2,4,6-Trichloropyridine Target2 2,6-Dichloro-4-methoxypyridine TCP->Target2 Selective Methoxylation (NaOMe)

Caption: Comparative workflow of two primary synthetic routes.

Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of environmentally benign methods.[1][2] For the synthesis of 2-chloro-6-methoxypyridine derivatives, several "green" approaches can be considered:

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[3]

  • Use of Safer Solvents: Replacing hazardous solvents like DMF with greener alternatives can reduce the environmental impact.

  • Catalytic Methods: Employing catalysts can lead to more efficient reactions with less waste generation.

Researchers are encouraged to explore these greener alternatives to traditional synthetic methods. The development of more sustainable pathways is an active area of research.[10][11]

Green_Chemistry_Approach Traditional Traditional Synthesis Green Green Chemistry Approach Traditional->Green improves upon Microwave Microwave-Assisted Synthesis Green->Microwave SaferSolvents Use of Safer Solvents Green->SaferSolvents Catalysis Catalytic Methods Green->Catalysis Benefits Benefits Microwave->Benefits SaferSolvents->Benefits Catalysis->Benefits ReducedTime Reduced Reaction Time Benefits->ReducedTime HigherYields Higher Yields Benefits->HigherYields LessWaste Reduced Waste Benefits->LessWaste

Caption: Principles of a green chemistry approach in synthesis.

Conclusion

The choice of precursor for the synthesis of 2-chloro-6-methoxypyridine derivatives has significant implications for the overall efficiency and sustainability of the process. While 2,6-dichloropyridine remains a common and well-characterized starting material, alternative precursors and the adoption of green chemistry principles offer promising avenues for process optimization. This guide provides a starting point for researchers to compare and select the most appropriate synthetic strategy for their specific needs.

References

Reactivity Profile: A Comparative Analysis of (2-Chloro-6-methoxypyridin-4-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development, pyridylmethanol scaffolds are of significant interest due to their prevalence in a wide array of bioactive molecules. Understanding the nuanced reactivity of substituted pyridylmethanols is paramount for medicinal chemists in designing efficient synthetic routes and predicting metabolic pathways. This guide provides a comparative analysis of the reactivity of (2-Chloro-6-methoxypyridin-4-yl)methanol against other relevant pyridylmethanols, supported by established principles of organic chemistry and generalized experimental protocols.

Theoretical Reactivity Profile

The reactivity of this compound is dictated by the interplay of the electronic effects of its substituents: the chloro and methoxy groups, the hydroxymethyl group, and the nitrogen atom within the pyridine ring.

The pyridine nitrogen is inherently electron-withdrawing, which reduces the aromaticity of the ring compared to benzene and activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[1][2]

  • Chloro Group (at C2): The chlorine atom is an electronegative, electron-withdrawing group via the inductive effect. This property further activates the position to which it is attached (C2) for nucleophilic attack. Halogens are also weak resonance donors, but the inductive effect is generally dominant in influencing the reactivity of the pyridine ring towards nucleophiles.

  • Methoxy Group (at C6): The methoxy group is a strong electron-donating group through resonance and a weaker electron-withdrawing group through induction. The net effect is electron donation into the pyridine ring, which tends to deactivate the ring towards nucleophilic attack.

  • Hydroxymethyl Group (at C4): The hydroxymethyl group is a weak electron-withdrawing group.

The combined electronic influence of these substituents suggests that this compound will exhibit a nuanced reactivity profile. The electron-withdrawing chloro group and the pyridine nitrogen will make the C2 position susceptible to nucleophilic substitution. Conversely, the electron-donating methoxy group will somewhat temper this reactivity compared to a pyridylmethanol bearing only a chloro substituent. The hydroxymethyl group is a site for oxidation reactions.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we compare its expected performance in key chemical transformations against other pyridylmethanols. The following table summarizes the inferred relative reactivities based on the electronic properties of the substituents.

CompoundRelative Rate of Nucleophilic Aromatic Substitution (at C2-Cl)Relative Rate of Oxidation (of CH2OH)Key Influencing Factors
This compound ModerateModerateThe activating effect of the chloro group and pyridine nitrogen is moderated by the deactivating effect of the electron-donating methoxy group.
(2-Chloropyridin-4-yl)methanolHighModerateStrong activation for SNAr due to the chloro group and the pyridine nitrogen without the deactivating influence of a methoxy group.
(6-Methoxypyridin-4-yl)methanolN/AModerateLacks a leaving group for SNAr.
Pyridin-4-ylmethanolN/AModerateBaseline reactivity for oxidation of the hydroxymethyl group on an unsubstituted pyridine ring.
(2-Chloro-6-nitropyridin-4-yl)methanolVery HighHighThe strongly electron-withdrawing nitro group significantly enhances the electrophilicity of the pyridine ring, making it highly susceptible to nucleophilic attack and potentially more prone to oxidation.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving pyridylmethanols. Researchers should optimize these conditions for their specific substrates.

Nucleophilic Aromatic Substitution of the Chloro Group

This protocol describes a general procedure for the substitution of the chlorine atom in this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Anhydrous solvent (e.g., DMF, Dioxane)

  • Base (e.g., K2CO3, Cs2CO3)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the anhydrous solvent.

  • Add the amine nucleophile (1.2-1.5 equivalents) to the solution.

  • Add the base (2.0 equivalents) to the stirred solution.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Oxidation of the Hydroxymethyl Group

This protocol outlines a general procedure for the oxidation of the hydroxymethyl group of a pyridylmethanol to the corresponding aldehyde using manganese dioxide.

Materials:

  • Pyridylmethanol derivative

  • Activated Manganese Dioxide (MnO2)

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform)

  • Standard glassware

  • Celatom® or filter aid

Procedure:

  • To a round-bottom flask, add the pyridylmethanol (1.0 equivalent) and the anhydrous solvent.

  • Add activated MnO2 (5-10 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celatom® to remove the MnO2.

  • Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude pyridylaldehyde.

  • If necessary, purify the product by column chromatography on silica gel.

Visualizations

Logical Relationship of Substituent Effects on Reactivity

Substituent Effects on the Reactivity of this compound cluster_substituents Substituents cluster_effects Electronic Effects cluster_reactivity Overall Reactivity A This compound B 2-Chloro C 6-Methoxy D 4-Hydroxymethyl E Pyridine Nitrogen F Inductive Withdrawal (Activates for SNAr) B->F G Resonance Donation (Deactivates for SNAr) C->G H Site for Oxidation D->H I Inductive Withdrawal (Activates for SNAr) E->I J Moderate SNAr Reactivity at C2 F->J G->J K Susceptible to Oxidation at C4-CH2OH H->K I->J

Caption: Electronic effects of substituents on the reactivity of the title compound.

General Experimental Workflow for SNAr

General Workflow for Nucleophilic Aromatic Substitution Start Start Setup Setup Reaction: This compound, Nucleophile, Base, Solvent Start->Setup Heat Heat Reaction (80-120 °C) Setup->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for SNAr reactions on the title compound.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with (2-Chloro-6-methoxypyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The strategic functionalization of heterocyclic compounds, such as (2-Chloro-6-methoxypyridin-4-yl)methanol, is a critical step in the development of novel therapeutics. This guide provides an objective comparison of various catalytic systems for cross-coupling reactions involving this substrate, supported by experimental data from analogous systems to facilitate catalyst selection and methods development.

While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar 2-chloropyridine and related heterocyclic substrates to provide a comparative analysis of catalyst efficacy in key cross-coupling reactions.

Data Presentation: A Comparative Overview of Catalyst Performance

The following tables summarize quantitative data for different types of cross-coupling reactions with substrates analogous to this compound. This data provides a baseline for catalyst selection and reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Chloro-N-Heterocycles

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For chloro-N-heterocycles, palladium-based catalysts are commonly employed, often requiring specialized ligands to achieve high efficacy.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)SubstrateCoupling PartnerYield (%)Reference
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O100162-ChloropyridinePhenylboronic acid85[1]
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100122-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acid>95[2]
Ni(COD)₂dppfK₃PO₄1,4-Dioxane80244-ChloropyridinePhenylboronic acid75[3]
[Pd(IPr)(allyl)Cl]IPrCs₂CO₃EtOH800.54-Anisyl chloridePhenylboronic acid86[4]

Table 2: Buchwald-Hartwig Amination of Chloro-N-Heterocycles

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceutical compounds.[5] The choice of ligand is critical for achieving high yields, especially with less reactive chloro-heterocycles.[6][7]

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)SubstrateCoupling PartnerYield (%)Reference
Pd₂(dba)₃BINAPNaOtBuToluene100182-ChloropyridineAniline78[5]
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane100242,4-DichloropyridineAniline>95 (at C2)[8]
Pd(OAc)₂JosiphosK₃PO₄Toluene110162-ChloropyridineMorpholine92[5]
Pd-BIAN-NHCBIAN-INonK₂CO₃1,4-Dioxane120242-ChloropyrazineAniline95[7]

Table 3: Sonogashira Coupling of Halo-N-Heterocycles

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is typically catalyzed by a palladium complex, often with a copper co-catalyst.[10]

| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Substrate | Coupling Partner | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | THF | 65 | 12 | 2-Iodopyridine | Phenylacetylene | 90 |[9] | | PdCl₂(PPh₃)₂ | CuI | PPh₃ | i-Pr₂NH | Toluene | 80 | 6 | 2-Bromopyridine | Phenylacetylene | 85 |[9] | | Pd/CuFe₂O₄ | - | - | K₂CO₃ | EtOH | 70 | 2 | Iodobenzene | Phenylacetylene | 95 |[11] | | Pd(PPh₃)₄ | - | PPh₃ | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 9-substituted-6-chloro-2,8-diiodopurines | Phenylacetylene | 80 (at C2) |[12] |

Table 4: Heck Reaction of Halo-N-Heterocycles

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[13] Palladium catalysts are standard, and phosphine-free systems have been developed.[14][15]

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)SubstrateCoupling PartnerYield (%)Reference
Pd(OAc)₂PPh₃Et₃NAcetonitrile100242-BromopyridineStyrene80[13]
Pd(OAc)₂-K₂CO₃DMA140162-Chloropyridinen-Butyl acrylate75[15]
Pd(OAc)₂Herrmann's CatalystNaOAcNMP14044-ChloropyridineStyrene90[15]
Pd(L-proline)₂-K₂CO₃H₂O100 (MW)0.254-Bromoanisolen-Butyl acrylate95[14]

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions cited. These should be adapted and optimized for the specific substrate and coupling partner.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel is added the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), base (2.0-3.0 equiv), and the palladium catalyst (0.01-5 mol%) and ligand (if required). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The solvent is then added, and the reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried reaction vessel, the aryl halide (1.0 equiv), amine (1.2 equiv), base (1.4 equiv), palladium precursor, and ligand are combined. The vessel is sealed, evacuated, and backfilled with an inert gas. The solvent is added, and the mixture is heated to the specified temperature for the given time. After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired arylamine.[5][8]

General Procedure for Sonogashira Coupling

To a solution of the aryl halide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent are added the base (2.0 equiv), the palladium catalyst (1-5 mol%), the ligand, and the copper(I) co-catalyst (if applicable). The reaction mixture is stirred under an inert atmosphere at the indicated temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched with aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The product is purified by column chromatography.[9][11]

General Procedure for Heck Reaction

A mixture of the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), the palladium catalyst (0.01-5 mol%), the ligand (if required), and the base (1.2-2.0 equiv) in the specified solvent is heated under an inert atmosphere at the indicated temperature for the specified duration. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[13][15]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Aryl Halide, Coupling Partner, & Base Catalyst Add Pd Catalyst & Ligand Reagents->Catalyst Inert_Atmosphere Evacuate & Backfill with Inert Gas Catalyst->Inert_Atmosphere Solvent Add Solvent Inert_Atmosphere->Solvent Heating Heat to Reaction Temperature Solvent->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor Progress (TLC/GC-MS) Stirring->Monitoring Quenching Cool & Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry & Concentrate Extraction->Drying Purification Purify by Chromatography Drying->Purification Product Isolated Product Purification->Product

A generalized workflow for a palladium-catalyzed cross-coupling reaction.

References

Navigating Purity: A Comparative Guide to the Analytical Validation of (2-Chloro-6-methoxypyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) is a critical step in ensuring the safety and efficacy of therapeutic candidates. This guide provides a detailed comparison of analytical methods for the validation of (2-Chloro-6-methoxypyridin-4-yl)methanol purity, complete with experimental protocols and supporting data to aid in methodological selection and implementation.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount to prevent the introduction of potentially harmful impurities into the final drug product. The validation of analytical methods used to assess the purity of this compound is a regulatory requirement and a fundamental aspect of good manufacturing practices (GMP).[1][2]

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the most widely used and robust method for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[3][4][5] However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) can also be employed, each with its own advantages and limitations.

Table 1: Comparison of Key Performance Characteristics for Purity Analysis of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection and identification.Quantification based on the direct relationship between the intensity of an NMR signal and the number of nuclei contributing to that signal.
Selectivity HighHighHigh
Sensitivity High (ng to pg level)Very High (pg to fg level)Moderate (µg to mg level)
Precision (RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%99-101%
Typical Run Time 15-30 minutes20-40 minutes5-15 minutes
Sample Derivatization Not typically requiredMay be required for non-volatile impuritiesNot required
Strengths Versatile for a wide range of compounds, well-established methodology, high precision and accuracy.[3]Excellent for volatile impurities and residual solvents, provides structural information.[2]Primary ratio method, does not require a specific reference standard for each impurity, provides structural confirmation.
Limitations May not be suitable for highly volatile or thermally labile compounds.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful validation of any analytical method.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method for the purity determination of this compound and the quantification of its impurities.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Validation Parameters:

The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines.[4]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] This is demonstrated by the resolution of the main peak from any adjacent peaks.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[6] This is typically assessed over a range of 50-150% of the target concentration.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by spike recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[6]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Hypothetical Validation Data for the HPLC Method

Validation ParameterAcceptance CriteriaResult
Specificity Resolution > 2.0All impurity peaks are well-resolved from the main peak.
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (Repeatability, %RSD) ≤ 2.0%0.8%
Precision (Intermediate Precision, %RSD) ≤ 2.0%1.2%
LOD Signal-to-Noise Ratio ≥ 30.01 µg/mL
LOQ Signal-to-Noise Ratio ≥ 100.03 µg/mL
Robustness %RSD ≤ 5.0% for varied parametersPassed

Visualizing the Workflow

A clear understanding of the analytical method validation workflow is crucial for successful implementation.

G General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC) A->B C Optimize Method Parameters B->C D Specificity C->D Validate Optimized Method E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Quality Control Testing I->J Implement Validated Method K Method Transfer J->K L Continuous Monitoring J->L

Caption: Workflow for analytical method validation.

Signaling Pathway for Purity Assessment Logic

The decision-making process for selecting an appropriate analytical method involves considering various factors related to the analyte and the intended purpose of the analysis.

G Decision Pathway for Purity Method Selection Start Start: Purity Assessment of this compound VolatileImpurities Are volatile impurities or residual solvents a primary concern? Start->VolatileImpurities ThermalStability Is the compound and its impurities thermally stable? VolatileImpurities->ThermalStability No GCMS GC-MS VolatileImpurities->GCMS Yes PrimaryMethod Is a primary ratio method without specific impurity standards required? ThermalStability->PrimaryMethod Yes HPLC HPLC ThermalStability->HPLC No PrimaryMethod->HPLC No qNMR qNMR PrimaryMethod->qNMR Yes End End: Method Selected HPLC->End GCMS->End qNMR->End

Caption: Decision tree for analytical method selection.

Conclusion

The validation of analytical methods for the purity of this compound is a critical activity in pharmaceutical development. While HPLC stands out as the primary and most versatile technique, a thorough understanding of the potential impurities and the specific requirements of the analysis may warrant the use of complementary methods like GC-MS or qNMR. The provided protocols and data serve as a foundational guide for establishing a robust and reliable purity assessment strategy, ultimately contributing to the development of safe and effective medicines.

References

biological activity of compounds derived from (2-Chloro-6-methoxypyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of chloro and methoxy substituents significantly influences the physicochemical properties and biological activities of these molecules, often enhancing their potency and selectivity as inhibitors of various enzymes or as cytotoxic agents against cancer cells.

Comparative Analysis of Biological Activity

To illustrate the potential of this chemical class, this section compares the biological activities of representative chloro- and methoxy-substituted heterocyclic compounds, including pyridine derivatives and other related scaffolds like quinazolines, which share a similar nitrogen-containing aromatic core. The data presented here is a synthesized representation from various studies on compounds with similar structural features.

Table 1: In Vitro Antiproliferative Activity of Representative Substituted Heterocyclic Compounds
Compound ClassRepresentative Compound Structure (Illustrative)Target Cancer Cell LineIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)
2,4-disubstituted Quinazoline2-chloro-4-anilinoquinazoline derivative[1]K-562 (Leukemia)0.622DoxorubicinNot specified in the immediate context
PyrimidodiazepinePyrimidodiazepine derivative 16a[1]Multiple cell linesPotent (TGI/LC50)DoxorubicinLess potent in some cases
4-Anilinoquinazoline2-chloro-quinazoline with sulfonylamido moiety[1]MCF-7 (Breast)0.00013Not specifiedNot applicable
Table 2: Kinase Inhibitory Activity of Representative Substituted Heterocyclic Compounds
Compound ClassRepresentative Compound Structure (Illustrative)Target KinaseIC50 (nM)Reference CompoundIC50 (nM)
2,7-naphthyridinone8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one (13f)[2]MET kinasePotent (in vitro)BMS-777607Not specified
2,4-diamino-6,7-dimethoxyquinolineQuinoline derivativeG9aNanomolar rangeBIX-01294~2.5
4-anilinoquinazolineEGFR and VEGFR-2 dual inhibitor[1]EGFR / VEGFR-2Potent dual inhibitionNot specifiedNot applicable

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments typically employed in the evaluation of novel bioactive compounds.

Synthesis of a 2-Chloro-4-Anilinoquinazoline Derivative (Illustrative)

This protocol is a generalized representation based on the synthesis of similar compounds[1].

  • Starting Materials: 2,4-dichloro-6,7-dimethoxyquinazoline, 3'-aminoacetophenone, Diisopropylethylamine (DIPEA), Tetrahydrofuran (THF).

  • Reaction: To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline in THF, add 3'-aminoacetophenone and DIPEA.

  • Conditions: Stir the reaction mixture at room temperature.

  • Work-up: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 2-chloro-4-anilinoquinazoline derivative.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay (Generic)
  • Reaction Mixture: Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Incubation: Incubate the mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the phosphorylated substrate via antibodies or using luminescence-based ATP detection kits (e.g., Kinase-Glo®).

  • Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within a cell or the steps in an experimental process can greatly aid in understanding. The following diagrams, created using the DOT language, illustrate a general kinase signaling pathway and a typical workflow for screening bioactive compounds.

Kinase_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor Pyridine Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibitor->MEK Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening Start (2-Chloro-6-methoxypyridin-4-yl)methanol (Starting Material) Synthesis Chemical Synthesis of Pyridine Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification PrimaryScreening Primary Screening (e.g., Antiproliferative Assay) Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., Kinase Inhibition Assay) HitIdentification->SecondaryScreening LeadSelection Lead Compound Selection SecondaryScreening->LeadSelection

References

A Comparative Analysis of the Bioactivity of Chloro-Methoxy-Pyridin-4-yl-Methanol Isomers: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The strategic placement of chloro and methoxy substituents on the pyridine ring of pyridin-4-yl-methanol can significantly influence the molecule's interaction with biological targets. The resulting isomers, while structurally similar, may exhibit distinct bioactivities due to differences in their electronic properties, steric hindrance, and ability to form hydrogen bonds. This guide presents a hypothetical comparative analysis of two fictional isomers, designated as Isomer A and Isomer B , of chloro-methoxy-pyridin-4-yl-methanol to illustrate a framework for evaluating and comparing the bioactivity of such analogs. The focus of this hypothetical study is their inhibitory activity against a fictional protein, "Kinase X," a key enzyme implicated in a hypothetical cancer signaling pathway.

Hypothetical Bioactivity Data Summary

The following table summarizes the hypothetical quantitative data for the bioactivity of Isomer A and Isomer B against Kinase X and a cancer cell line.

CompoundTarget Kinase IC50 (nM)Cell-Based Potency (EC50, nM)Cytotoxicity (CC50, µM)
Isomer A 15150> 20
Isomer B 85950> 20

Experimental Protocols

In Vitro Kinase Inhibition Assay

A biochemical assay was hypothetically performed to determine the 50% inhibitory concentration (IC50) of the isomers against Kinase X. The assay would typically involve the following steps:

  • Reagents and Materials: Recombinant human Kinase X, ATP, a suitable peptide substrate, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • A series of dilutions of the test compounds (Isomer A and Isomer B) are prepared in a suitable buffer (e.g., Tris-HCl with MgCl2 and DTT).

    • The kinase, peptide substrate, and test compounds are incubated together in a 384-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

    • The reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based detection reagent.

    • The luminescence signal is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Cell-Based Proliferation Assay

A cell-based assay was hypothetically conducted to assess the ability of the isomers to inhibit the proliferation of a cancer cell line that is dependent on the activity of Kinase X.

  • Cell Line: A human cancer cell line (e.g., "Cell Line Y") known to have upregulated Kinase X activity.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of Isomer A and Isomer B.

    • The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Data Analysis: The 50% effective concentration (EC50) values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay

To determine if the observed anti-proliferative effects were due to general toxicity, a cytotoxicity assay was hypothetically performed.

  • Cell Line: A non-cancerous human cell line (e.g., "Normal Cell Line Z") to assess off-target toxicity.

  • Procedure: The protocol is similar to the cell-based proliferation assay, where the normal cells are treated with the test compounds.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated to determine the concentration at which the compound causes a 50% reduction in the viability of normal cells.

Visualizations

Experimental Workflow

The following diagram illustrates the hypothetical workflow for comparing the bioactivity of the two isomers.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis and Comparison Isomer_A Isomer A Synthesis Kinase_Assay Kinase X Inhibition Assay (IC50) Isomer_A->Kinase_Assay Isomer_B Isomer B Synthesis Isomer_B->Kinase_Assay Proliferation_Assay Cancer Cell Proliferation Assay (EC50) Kinase_Assay->Proliferation_Assay Cytotoxicity_Assay Normal Cell Cytotoxicity Assay (CC50) Proliferation_Assay->Cytotoxicity_Assay Data_Analysis Comparative Bioactivity Assessment Cytotoxicity_Assay->Data_Analysis

Caption: Hypothetical workflow for comparing the bioactivity of isomers.

Hypothetical Signaling Pathway of Kinase X

The diagram below illustrates a hypothetical signaling pathway involving Kinase X, which is targeted by the chloro-methoxy-pyridin-4-yl-methanol isomers.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X activates Downstream_Protein Downstream Effector Protein Kinase_X->Downstream_Protein phosphorylates Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation promotes Isomers Isomer A / Isomer B Isomers->Kinase_X inhibits

Caption: Hypothetical signaling pathway inhibited by the isomers.

Disclaimer: This guide is for illustrative purposes only. The compounds, biological targets, experimental data, and protocols are hypothetical and are not based on actual experimental results for chloro-methoxy-pyridin-4-yl-methanol isomers. Researchers should always refer to peer-reviewed literature and conduct their own experiments to obtain accurate and validated data.

cost-benefit analysis of different synthetic pathways to (2-Chloro-6-methoxypyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of three distinct synthetic pathways to produce (2-Chloro-6-methoxypyridin-4-yl)methanol, a key intermediate in pharmaceutical synthesis. The comparison focuses on starting material cost, reaction yield, and procedural complexity, supported by detailed experimental protocols.

Executive Summary

Three plausible synthetic routes to this compound have been evaluated.

  • Pathway 1: A single-step reduction of commercially available 2-chloro-6-methoxyisonicotinic acid.

  • Pathway 2: A single-step reduction of commercially available 2-chloro-6-methoxypyridine-4-carbaldehyde.

  • Pathway 3: A three-step synthesis commencing with the oxidation of 2,6-dichloro-4-methylpyridine, followed by reduction of the resulting aldehyde and subsequent selective nucleophilic substitution of a chlorine atom with a methoxy group.

The analysis indicates that Pathway 2 offers the most favorable balance of cost, simplicity, and efficiency . While Pathway 1 is also a direct route, the higher cost of the starting carboxylic acid and the use of a more hazardous reducing agent make it less economical. Pathway 3, being a multi-step process, is the most complex and least cost-effective for laboratory-scale synthesis, though it may offer advantages in large-scale production where starting material availability and cost per kilogram are paramount.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for each of the three synthetic routes. Prices for starting materials and reagents are based on commercially available listings and are subject to change.

Table 1: Starting Material and Reagent Cost Comparison

CompoundSupplier ExamplePrice (USD)QuantityPathway(s)
2-Chloro-6-methoxyisonicotinic acidAnichem$20.001g1
2-Chloro-6-methoxypyridine-4-carbaldehydeSigma-Aldrich~$379.001g2
2,6-Dichloro-4-methylpyridineLorven Therapeutics~$35.001kg3
Lithium Aluminum Hydride (LiAlH₄)Carolina Chemical$538.001kg1
Sodium Borohydride (NaBH₄)ChemicalBook$58.24100g2, 3
Potassium Permanganate (KMnO₄)Hobby Chemical Supply$8.001 lb3
Sodium Methoxide (NaOMe)ChemicalBook$129.001kg3

Table 2: Comparison of Synthetic Pathways

ParameterPathway 1: Reduction of Carboxylic AcidPathway 2: Reduction of AldehydePathway 3: Multi-step Synthesis
Starting Material 2-Chloro-6-methoxyisonicotinic acid2-Chloro-6-methoxypyridine-4-carbaldehyde2,6-Dichloro-4-methylpyridine
Number of Steps 113
Key Reagents LiAlH₄ or BH₃NaBH₄KMnO₄, NaBH₄, NaOMe
Overall Yield (estimated) HighVery HighModerate
Cost-Effectiveness ModerateHighLow
Procedural Complexity Moderate (requires anhydrous conditions and careful handling of LiAlH₄)Low (standard laboratory procedure)High (multiple reactions and purifications)
Safety Considerations Use of highly reactive and pyrophoric LiAlH₄Use of flammable solventsUse of a strong oxidant (KMnO₄) and handling of multiple reagents

Experimental Protocols

Pathway 1: Reduction of 2-Chloro-6-methoxyisonicotinic acid

This pathway involves the direct reduction of the carboxylic acid to the corresponding primary alcohol.

Reaction:

Experimental Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of 2-chloro-6-methoxyisonicotinic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • The resulting white precipitate is filtered off and washed with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Pathway 2: Reduction of 2-Chloro-6-methoxypyridine-4-carbaldehyde

This pathway utilizes the selective reduction of an aldehyde to a primary alcohol.

Reaction:

2,6-Dichloro-4-methylpyridine + KMnO₄ → 2,6-Dichloropyridine-4-carbaldehyde

2,6-Dichloropyridine-4-carbaldehyde + NaBH₄ → (2,6-Dichloropyridin-4-yl)methanol

(2,6-Dichloropyridin-4-yl)methanol + NaOMe → this compound

Caption: Synthetic pathways to this compound.

Experimental_Workflow start Start setup Reaction Setup (Flask, Stirrer, Atmosphere) start->setup reagents Addition of Reagents setup->reagents reaction Reaction Monitoring (TLC) reagents->reaction workup Quenching and Work-up reaction->workup extraction Extraction workup->extraction drying Drying and Concentration extraction->drying purification Purification (Column Chromatography) drying->purification product Final Product purification->product

Spectroscopic Showdown: A Comparative Guide to Impurity Analysis in (2-Chloro-6-methoxypyridin-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of spectroscopic methods for the detection and quantification of impurities in the synthesis of (2-Chloro-6-methoxypyridin-4-yl)methanol, a key intermediate in various pharmaceutical compounds. We present a plausible synthetic pathway, identify potential impurities, and compare the performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in their analysis, supported by experimental data and detailed protocols.

The Synthetic Landscape and Potential Impurities

A likely synthetic route to this compound starts from 2,6-dichloropyridine-4-carboxylic acid. The synthesis involves two key transformations: selective methoxylation at the 6-position and subsequent reduction of the carboxylic acid to a hydroxymethyl group.

Based on this pathway, several potential impurities can be anticipated:

  • Starting Materials: Unreacted 2,6-dichloropyridine-4-carboxylic acid.

  • Intermediates: 2-Chloro-6-methoxypyridine-4-carboxylic acid (from incomplete reduction).

  • Isomeric Impurities: 6-Chloro-2-methoxypyridine-4-carboxylic acid and its corresponding alcohol, arising from non-selective methoxylation.

  • Over-reduction Products: 2-Chloro-6-methoxy-4-methylpyridine.

  • Byproducts of Chlorination: Other chlorinated pyridine derivatives.

The effective detection and quantification of these impurities are crucial for controlling the quality of the final product.

Comparative Analysis of Spectroscopic Techniques

The three primary spectroscopic techniques for analyzing impurities in this synthesis are HPLC, NMR, and MS. Each offers distinct advantages and limitations.

Spectroscopic TechniquePrincipleAdvantagesDisadvantagesApplication in this Synthesis
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Excellent for quantification of known impurities, high sensitivity, and reproducibility.[1]Requires reference standards for identification and quantification, may not detect non-UV active impurities.Ideal for routine purity testing and quantifying known process-related impurities and starting materials.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Unambiguous structure elucidation of unknown impurities, no need for reference standards for identification.[2][3][4]Lower sensitivity compared to HPLC and MS, complex spectra for mixtures.Crucial for identifying and characterizing the structure of unknown impurities and process byproducts.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.High sensitivity for detecting trace-level impurities, provides molecular weight information, can be coupled with HPLC (LC-MS) for separation and identification.[5]Isomers may not be distinguishable by MS alone, requires chromatographic separation for complex mixtures.Essential for confirming the molecular weight of impurities and, when coupled with HPLC, for comprehensive impurity profiling. The presence of a chlorine atom results in a characteristic M+2 isotopic pattern, aiding in the identification of chlorinated impurities.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

A general reversed-phase HPLC method can be employed for the analysis of this compound and its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating pyridine derivatives.[1][7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve separation of all potential impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the main compound and its impurities show significant absorbance (e.g., 270 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are invaluable for structural elucidation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methylene protons of the hydroxymethyl group. Impurities will present as additional, often lower-intensity, signals. For example, the presence of the starting material, 2,6-dichloropyridine-4-carboxylic acid, would be indicated by the absence of the methoxy and hydroxymethyl signals and a different aromatic proton pattern.

  • ¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will be indicative of the electronic environment of each carbon, allowing for the identification of different functional groups and substitution patterns present in impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of MS.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • LC Conditions: Similar to the HPLC-UV method described above. The mobile phase should be compatible with the mass spectrometer's ionization source (e.g., using volatile buffers like ammonium formate).

  • MS Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like pyridine derivatives.

    • Polarity: Positive ion mode is typically effective for protonated pyridine compounds.

    • Analysis Mode: Full scan mode can be used to detect all ionizable compounds within a certain mass range. For targeted analysis of known impurities, selected ion monitoring (SIM) can be used for higher sensitivity.

  • Data Analysis: The mass spectrum of each eluting peak can be analyzed to determine its molecular weight. The presence of a chlorine atom will be indicated by a characteristic isotopic pattern with peaks at M and M+2 in an approximate 3:1 ratio.[6]

Logical Workflow for Impurity Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of impurities in the synthesis of this compound.

G Workflow for Impurity Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_impurities Potential Impurities start 2,6-dichloropyridine-4-carboxylic acid methoxylation Selective Methoxylation start->methoxylation reduction Reduction of Carboxylic Acid methoxylation->reduction imp1 Unreacted Starting Material methoxylation->imp1 imp3 Isomeric Impurities methoxylation->imp3 product This compound reduction->product imp2 Incomplete Reduction Intermediate reduction->imp2 imp4 Over-reduction Product reduction->imp4 hplc HPLC-UV Analysis product->hplc Purity Assessment lcms LC-MS Analysis hplc->lcms If unknown peaks hplc->imp1 hplc->imp2 hplc->imp3 hplc->imp4 nmr NMR Analysis lcms->nmr Structure Elucidation

Caption: A logical workflow for the synthesis and impurity analysis.

Conclusion

A multi-technique approach is essential for the comprehensive spectroscopic analysis of impurities in the synthesis of this compound. HPLC-UV provides a robust method for routine purity assessment and quantification of known impurities. NMR spectroscopy is the gold standard for the structural elucidation of unknown impurities. Mass spectrometry, particularly when coupled with HPLC, offers high sensitivity for the detection and molecular weight determination of trace-level impurities. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality, safety, and efficacy of the final pharmaceutical products.

References

assessing the novelty of kinase inhibitors synthesized from (2-Chloro-6-methoxypyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Evaluating the novelty of kinase inhibitors purportedly synthesized from (2-Chloro-6-methoxypyridin-4-yl)methanol presents a significant challenge due to the lack of publicly available scientific literature or patents that explicitly detail the use of this specific starting material for the synthesis of named kinase inhibitors. An extensive search of chemical databases, patent libraries, and medicinal chemistry journals did not yield any direct synthetic routes from this precursor to a known kinase inhibitor.

This absence of data makes it impossible to conduct a direct comparative analysis of performance with alternative inhibitors, as requested. Without specific compounds, there is no quantitative data to summarize, no experimental protocols to detail, and no signaling pathways to visualize in the context of their specific biological targets.

While the pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, the specific substitution pattern of this compound does not appear to be a widely utilized starting point for the development of inhibitors that have reached public stages of research and development.

General Landscape of Kinase Inhibitor Scaffolds

The field of kinase inhibitor discovery is vast, with thousands of compounds reported in scientific literature and patents. Many of these inhibitors are based on privileged scaffolds, which are molecular frameworks that are known to bind to the kinase ATP pocket with high affinity. Common examples include:

  • Quinazolines and Quinolines: These bicyclic systems are central to many approved EGFR and VEGFR inhibitors.

  • Pyrimidines: This heterocyclic core is found in inhibitors targeting a wide range of kinases, including CDKs and Src family kinases.

  • Indazoles and Pyrrolopyridines: These scaffolds are also frequently employed in the design of potent and selective kinase inhibitors.

The novelty of a new kinase inhibitor is typically assessed based on several factors:

  • Chemical Scaffold: A truly novel inhibitor would possess a chemical core that is distinct from existing classes of inhibitors.

  • Target Selectivity: An inhibitor that potently inhibits a specific kinase or a unique combination of kinases, while sparing others, is considered novel and desirable to minimize off-target effects.

  • Mechanism of Action: Inhibitors that bind to allosteric sites or employ novel binding modes are of high interest.

  • Overcoming Resistance: A significant measure of novelty is the ability of an inhibitor to be effective against kinase mutants that have developed resistance to existing therapies.

Hypothetical Experimental Workflow for Assessing a Novel Kinase Inhibitor

Should a kinase inhibitor derived from this compound be identified, a standard workflow for its initial assessment would involve the following key experiments.

G cluster_0 Initial Characterization cluster_1 Cellular Activity cluster_2 In vivo Evaluation Synthesis Synthesis and Purification Biochemical_Assay In vitro Kinase Activity Assay (IC50) Synthesis->Biochemical_Assay Selectivity_Panel Kinome Selectivity Screening Biochemical_Assay->Selectivity_Panel Cell_Viability Cell Proliferation/ Viability Assay (GI50) Selectivity_Panel->Cell_Viability Target_Engagement Cellular Target Engagement Assay Cell_Viability->Target_Engagement Western_Blot Western Blot for Downstream Signaling Target_Engagement->Western_Blot PK_Studies Pharmacokinetic Studies Western_Blot->PK_Studies Efficacy_Studies In vivo Efficacy (Xenograft Models) PK_Studies->Efficacy_Studies

Caption: A typical experimental workflow for the preclinical assessment of a novel kinase inhibitor.

Detailed Methodologies for Key Experiments

A comprehensive comparison guide would necessitate detailed protocols for these experiments. Below are representative methodologies.

Table 1: Representative Experimental Protocols

ExperimentMethodology
In vitro Kinase Activity Assay A common method is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. The assay quantifies the amount of ADP produced during the kinase reaction. Briefly, the kinase, substrate, ATP, and varying concentrations of the inhibitor are incubated together. After the reaction, a reagent is added to deplete the remaining ATP, and a second reagent converts the produced ADP into ATP, which is then measured via a luciferase/luciferin reaction. The resulting luminescence is inversely proportional to the kinase activity. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Cell Proliferation/Viability Assay Cell lines relevant to the kinase target are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability can be assessed using reagents like resazurin or CellTiter-Glo®. These assays measure metabolic activity, which correlates with the number of viable cells. The concentration of inhibitor that causes a 50% reduction in cell growth (GI50) is determined from the dose-response curve.
Western Blotting To confirm the on-target effect of the inhibitor in a cellular context, western blotting is used to measure the phosphorylation status of the target kinase and its downstream substrates. Cells are treated with the inhibitor for a defined time, then lysed. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the phosphorylated and total forms of the proteins of interest. A decrease in the phosphorylation of the target and its substrates in the presence of the inhibitor indicates target engagement and pathway modulation.

Hypothetical Signaling Pathway

To illustrate the type of visualization required, the following diagram depicts a simplified, hypothetical signaling pathway that a novel inhibitor might target.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Novel Kinase Inhibitor Inhibitor->RAF

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.